molecular formula C5H9BrO2 B146089 2-Bromovaleric acid CAS No. 584-93-0

2-Bromovaleric acid

Cat. No.: B146089
CAS No.: 584-93-0
M. Wt: 181.03 g/mol
InChI Key: WMFATTFQNRPXBQ-UHFFFAOYSA-N
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Description

2-Bromovaleric acid, also known as this compound, is a useful research compound. Its molecular formula is C5H9BrO2 and its molecular weight is 181.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 184. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopentanoic acid
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InChI

InChI=1S/C5H9BrO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WMFATTFQNRPXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
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DSSTOX Substance ID

DTXSID10883447
Record name Pentanoic acid, 2-bromo-
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Molecular Weight

181.03 g/mol
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CAS No.

584-93-0
Record name 2-Bromopentanoic acid
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Record name Pentanoic acid, 2-bromo-
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Record name Pentanoic acid, 2-bromo-
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Record name Pentanoic acid, 2-bromo-
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Record name 2-bromovaleric acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromovaleric acid (α-Bromopentanoic acid). The information herein is curated for researchers, scientists, and professionals in drug development who utilize this compound as a chemical intermediate and building block in organic synthesis. This document details its physical and chemical characteristics, provides established experimental protocols for their determination, and includes spectral data interpretation.

Core Physicochemical Data

This compound is a halogenated carboxylic acid derivative. At room temperature, it typically presents as a clear, colorless to pale yellow liquid with a pungent odor.[1][2] Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₅H₉BrO₂[1][3][4]
Molecular Weight 181.03 g/mol [3][5][6]
CAS Number 584-93-0[1][4][7]
Appearance Clear pale yellow liquid[1][3]
Density 1.381 g/mL at 25 °C[2][3][7][8]
Boiling Point 132-136 °C at 25 mmHg[2][3][7][8]
Melting Point 252 °C (sublimes)[2][3]
pKa 2.97 ± 0.20 (Predicted)[1][2][3]
Refractive Index (n²⁰/D) 1.4709[2][3][7][8]
Flash Point >110 °C (>230 °F)[3][5]
Solubility Insoluble in water; soluble in organic solvents like acetic acid, benzene, and ether.[1][3][1][3]

Spectroscopic Data and Interpretation

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the expected signals are:

  • ~11.65 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group.

  • ~4.26 ppm (t, 1H): A triplet for the proton on the α-carbon (C2), which is deshielded by the adjacent bromine and carbonyl groups. The splitting is due to coupling with the two protons on the β-carbon.

  • ~2.02 ppm (m, 2H): A multiplet for the two protons on the β-carbon (C3).

  • ~1.50 ppm (m, 2H): A multiplet for the two protons on the γ-carbon (C4).

  • ~0.97 ppm (t, 3H): A triplet for the three protons of the terminal methyl group (C5).[9]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

  • 3300-2500 cm⁻¹ (broad): A very broad band characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[10]

  • ~1710 cm⁻¹ (strong, sharp): A strong absorption peak corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.[10]

  • 1320-1210 cm⁻¹: A band associated with the C-O stretching vibration.[10]

  • ~650 cm⁻¹: A peak corresponding to the C-Br stretching vibration.

Mass Spectrometry (Electron Ionization)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z 180 and another at m/z 182, with a characteristic ~1:1 intensity ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[4][11][12]

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for determining the key physicochemical properties of this compound.

Synthesis via Hell-Volhard-Zelinsky Reaction

This compound is commonly prepared by the bromination of valeric acid at the alpha-position.[2]

  • Objective: To synthesize this compound from valeric acid.

  • Materials: Valeric acid, red phosphorus (catalyst), bromine, distilled water, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • Place valeric acid and a catalytic amount of red phosphorus into a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Slowly add bromine from the dropping funnel to the flask. The reaction is exothermic and will generate hydrogen bromide gas, which should be directed to a gas trap.

    • After the addition of bromine is complete, heat the mixture under reflux until the reaction is complete (indicated by the disappearance of the red bromine color).

    • Cool the reaction mixture and slowly add a small amount of water to hydrolyze the intermediate acyl bromide.

    • Perform an extraction using diethyl ether. Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

Determination of Boiling Point (Thiele Tube Method)
  • Objective: To determine the boiling point of this compound at a specific pressure.

  • Materials: Thiele tube, mineral oil, thermometer, small test tube (or fusion tube), capillary tube (sealed at one end), rubber band, sample of this compound.

  • Procedure:

    • Fill the small test tube with approximately 0.5 mL of this compound.

    • Place the capillary tube into the test tube with the open end submerged in the liquid.[6][12]

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Insert the assembly into the Thiele tube containing mineral oil. The side arm of the Thiele tube should be heated gently with a Bunsen burner.[6][12]

    • Heat until a steady stream of bubbles emerges from the capillary tube.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12] Record the atmospheric pressure.

Determination of pKa (Potentiometric Titration)
  • Objective: To determine the acid dissociation constant (pKa) of this compound.

  • Materials: pH meter with a combination electrode, burette, beaker, magnetic stirrer and stir bar, standardized sodium hydroxide (NaOH) solution (~0.1 M), this compound, distilled water.

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of distilled water in a beaker.

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4 and 7).

    • Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

    • Fill the burette with the standardized NaOH solution.

    • Record the initial pH of the acid solution.

    • Add the NaOH solution in small, precise increments (e.g., 0.5 mL), recording the pH after each addition. Continue additions well past the equivalence point.[8]

    • Plot a titration curve (pH vs. volume of NaOH added). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[8][13]

Characterization by GC-MS
  • Objective: To assess the purity of a this compound sample and confirm its molecular weight.

  • Materials: Gas chromatograph coupled to a mass spectrometer (GC-MS), appropriate capillary column (e.g., non-polar or medium-polarity), helium carrier gas, sample of this compound, derivatizing agent (e.g., BSTFA, if necessary), solvent (e.g., ethyl acetate).

  • Procedure:

    • Prepare a dilute solution of the this compound sample in a suitable solvent. For carboxylic acids, derivatization (e.g., to form a trimethylsilyl ester) is often performed to improve volatility and peak shape.[14][15]

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

    • The sample is vaporized and carried by the helium gas through the capillary column. The column temperature is programmed to ramp up, separating components based on their boiling points and interactions with the stationary phase.[5][16]

    • As components elute from the column, they enter the mass spectrometer's ion source, where they are fragmented and detected.

    • Analyze the resulting chromatogram to determine the retention time and relative area of the main peak, which indicates purity.

    • Analyze the mass spectrum of the main peak to confirm the molecular ion and fragmentation pattern consistent with this compound.[5]

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_methods_structure Spectroscopic Methods cluster_methods_property Physical Methods cluster_methods_purity Chromatographic Methods A Valeric Acid + Br₂, P (catalyst) B Crude this compound A->B Hell-Volhard-Zelinsky Reaction C Purification (Vacuum Distillation) B->C D Pure this compound C->D E Structural Confirmation D->E F Property Determination D->F G Purity Assessment D->G H ¹H NMR E->H I IR Spectroscopy E->I J Mass Spectrometry E->J K Titration (pKa) F->K L Thiele Tube (BP) F->L M Solubility Tests F->M N GC-MS G->N

Workflow for Synthesis and Characterization of this compound.

Safety and Handling

This compound is a corrosive and toxic compound that requires careful handling.

  • Hazards: Causes severe skin burns and eye damage.[14] It is toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[14] All handling should be performed in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated place, away from strong bases and oxidizing agents.[1]

  • First Aid: In case of skin contact, immediately wash with plenty of soap and water.[14] For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and do NOT induce vomiting. In all cases of exposure, seek immediate medical attention.[14]

References

Molecular structure and weight of 2-Bromovaleric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromovaleric Acid: Molecular Structure, Properties, and Synthetic Protocols

Introduction

This compound, also known as 2-bromopentanoic acid, is a halogenated carboxylic acid with significant applications in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid group and a reactive bromine atom at the alpha position, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its applications, particularly for professionals in research, science, and drug development.

Molecular Structure and Physicochemical Properties

This compound is a derivative of valeric acid where a bromine atom is substituted at the carbon atom adjacent to the carboxyl group (the α-carbon).[1] Its fundamental chemical and physical properties are summarized in the table below.

Data Presentation: Properties of this compound
PropertyValueReference(s)
Molecular Formula C₅H₉BrO₂[1]
Molecular Weight 181.03 g/mol [2]
CAS Registry Number 584-93-0[1]
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 132-136 °C at 25 mmHg[2][4]
Density 1.381 g/mL at 25 °C[2][4]
Refractive Index (n20/D) 1.4709[2][4]
Solubility Insoluble in water; soluble in acetic acid, benzene, and ether[5]
pKa 2.97 ± 0.20 (Predicted)[6]
Flash Point >110 °C (>230 °F)[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Hell-Volhard-Zelinsky Reaction

The most common method for synthesizing this compound is the Hell-Volhard-Zelinsky reaction, which involves the α-bromination of a carboxylic acid.[7][8][9] This reaction utilizes bromine and a catalytic amount of phosphorus trihalide, such as phosphorus trichloride or tribromide.[10]

Objective: To synthesize this compound from valeric acid.

Materials:

  • Valeric acid (CH₃(CH₂)₃COOH)

  • Bromine (Br₂)

  • Phosphorus trichloride (PCl₃) or red phosphorus

  • Dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add valeric acid. A catalytic amount of phosphorus trichloride (approx. 0.1 equivalents) is added to the flask.[11]

  • Addition of Bromine: Slowly add one molar equivalent of bromine from the dropping funnel to the stirred valeric acid. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • Reaction: After the addition is complete, heat the mixture under reflux for approximately 4.5 hours to ensure the completion of the reaction.[11] The reaction mixture will evolve hydrogen bromide (HBr) gas, which should be vented through a proper scrubbing system (e.g., a trap containing sodium hydroxide solution).

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to hydrolyze the intermediate acyl bromide and any remaining phosphorus halides.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane. Wash the organic layer sequentially with distilled water and then with a 5% sodium bicarbonate solution to remove any unreacted acid and HBr. Finally, wash again with water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound. A yield of approximately 91% can be expected under optimized conditions.[11]

Analytical Characterization Protocols

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Sample Preparation: Dissolve a small amount of the purified product (5-10 mg) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[12]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. For ¹H NMR, chemical shifts are typically reported in ppm relative to tetramethylsilane (TMS). Expected signals would correspond to the protons on the alkyl chain, with the α-proton showing a characteristic downfield shift due to the adjacent bromine and carboxyl groups.[13][14]

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the splitting patterns (multiplicity) to infer neighboring proton environments.

2. Infrared (IR) Spectroscopy:

  • Objective: To identify the characteristic functional groups present in the molecule.

  • Sample Preparation: As this compound is a liquid, a "neat" spectrum can be obtained. Place one to two drops of the pure liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[15][16]

  • Data Acquisition: Place the salt plate assembly in the spectrometer and acquire the spectrum.

  • Data Analysis: Analyze the resulting spectrum for key absorption bands. Expect a very broad O-H stretch from the carboxylic acid at approximately 3300-2500 cm⁻¹ and a sharp, strong C=O (carbonyl) stretch at around 1710 cm⁻¹.[17] The C-Br stretch will appear in the fingerprint region. The NIST database contains reference spectra for comparison.[18][19]

3. Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Data Acquisition: Introduce the sample into the mass spectrometer, often using a technique like electron ionization (EI) for volatile compounds.[20][21]

  • Data Analysis: Look for the molecular ion peak (M⁺) and the M+2 peak, which will be of nearly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). This isotopic pattern is a definitive indicator of a monobrominated compound. Analyze the fragmentation pattern to further confirm the structure.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and its role as a synthetic building block.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start_end start_end process process reagent reagent analysis analysis product product Start Start: Valeric Acid Reaction Hell-Volhard-Zelinsky Reaction (Reflux, 4.5h) Start->Reaction Reagents Reactants: - Bromine (Br2) - PCl3 (cat.) Reagents->Reaction Workup Aqueous Work-up & Hydrolysis Reaction->Workup Extraction Solvent Extraction (CH2Cl2) Workup->Extraction Wash Wash & Dry (NaHCO3, MgSO4) Extraction->Wash Concentration Solvent Removal (Rotary Evaporation) Wash->Concentration Distillation Vacuum Distillation Concentration->Distillation NMR NMR Spectroscopy (1H, 13C) Distillation->NMR IR IR Spectroscopy Distillation->IR MS Mass Spectrometry Distillation->MS End Final Product: Pure this compound NMR->End IR->End MS->End

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship central_node central_node application_node application_node category_node category_node A This compound (Building Block) B Pharmaceutical Synthesis A->B C Agrochemical Synthesis A->C D Fine & Specialty Chemicals A->D B1 Thiomorpholine-3-ones B->B1 B2 Other Bioactive Compounds B->B2 C1 Pesticide Intermediates (e.g., for Fluvalinate) C->C1 D1 Brominated Polymers D->D1 D2 Flame Retardants D->D2

Caption: Role of this compound as a versatile synthetic intermediate.

Applications in Research and Drug Development

This compound is not typically used as an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of various compounds.[1] Its "mechanism of action" in this context is its ability to participate in nucleophilic substitution reactions at the α-carbon (displacing the bromide) and esterification or amidation reactions at the carboxyl group.[1]

  • Pharmaceuticals: It is a key starting material for creating chiral building blocks and complex bioactive molecules. For instance, it has been utilized in the solid-phase synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones, which are heterocyclic scaffolds of interest in medicinal chemistry.[2][4]

  • Agrochemicals: The compound is an intermediate in the production of pesticides.[1]

  • Organic Synthesis: It is also employed in the manufacturing of brominated polymers and flame retardants.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is classified as toxic if swallowed, inhaled, or in contact with skin.[2][5] It causes severe skin burns and eye damage.[2][22]

  • Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[2]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Conclusion

This compound is a fundamental reagent in organic chemistry with a well-defined molecular structure and a range of established physicochemical properties. Its synthesis via the Hell-Volhard-Zelinsky reaction is a classic and effective method. For researchers and professionals in drug development, understanding the properties and handling of this compound is essential for its effective use as a versatile building block in the creation of novel and complex molecules.

References

IUPAC name for 2-Bromovaleric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopentanoic acid, also known by its common name 2-bromovaleric acid, is a halogenated carboxylic acid. Its structure, featuring a bromine atom on the alpha-carbon relative to the carboxyl group, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance in research and development, particularly in the pharmaceutical and agrochemical industries. The presence of a chiral center at the second carbon also imparts optical activity to this compound, allowing for the existence of different stereoisomers which may have distinct biological activities.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromopentanoic acid is presented in Table 1. This data is crucial for its handling, application in synthetic protocols, and for understanding its pharmacokinetic profile in potential drug candidates.

Table 1: Physicochemical Properties of 2-Bromopentanoic Acid

PropertyValueReference
IUPAC Name 2-Bromopentanoic acid[2]
Synonyms This compound, α-Bromovaleric acid, α-Bromopentanoic acid[2]
CAS Registry Number 584-93-0[2]
Molecular Formula C5H9BrO2[2][3]
Molar Mass 181.03 g/mol [3][4]
Appearance Clear pale yellow liquid[3][5]
Density 1.381 g/mL at 25 °C[3]
Boiling Point 132-136 °C at 25 mmHg[3]
Melting Point 252 °C (sublimes)[5][6]
Flash Point >110 °C (>230 °F)[3][5]
Refractive Index n20/D 1.4709[3]
pKa 2.97 ± 0.20 (Predicted)[3]
Solubility Moderately soluble in water; soluble in organic solvents like acetic acid, benzene, and ether.[1][3][7]

Synthesis

The primary method for the synthesis of 2-bromopentanoic acid is the Hell-Volhard-Zelinsky reaction. This well-established method involves the bromination of pentanoic acid at the alpha-carbon.

Synthesis Workflow

The general workflow for the synthesis of 2-bromopentanoic acid via the Hell-Volhard-Zelinsky reaction is depicted below.

G Synthesis Workflow of 2-Bromopentanoic Acid PentanoicAcid Pentanoic Acid AcylBromide Intermediate: Pentanoyl Bromide PentanoicAcid->AcylBromide + PBr3 PBr3 Catalyst (e.g., PBr3) Bromine Bromine (Br2) Enol Intermediate: Enol/Enolate AcylBromide->Enol Tautomerization AlphaBromoAcylBromide Intermediate: 2-Bromopentanoyl Bromide Enol->AlphaBromoAcylBromide + Br2 FinalProduct 2-Bromopentanoic Acid AlphaBromoAcylBromide->FinalProduct + H2O Hydrolysis Hydrolysis (H2O)

Caption: Synthesis workflow for 2-Bromopentanoic Acid.

Experimental Protocol: Hell-Volhard-Zelinsky Bromination

The following is a representative protocol for the synthesis of 2-bromopentanoic acid, based on the principles of the Hell-Volhard-Zelinsky reaction.

Materials:

  • Pentanoic acid

  • Red phosphorus (catalytic amount)

  • Bromine

  • Water

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas outlet to neutralize HBr fumes.

Procedure:

  • In a round-bottom flask, place pentanoic acid and a catalytic amount of red phosphorus.

  • Carefully add bromine dropwise from the dropping funnel while stirring the mixture. The reaction is exothermic and will produce hydrogen bromide (HBr) gas, which should be neutralized.

  • After the addition of bromine is complete, heat the reaction mixture to reflux until the color of bromine disappears, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the mixture to hydrolyze the intermediate 2-bromopentanoyl bromide to 2-bromopentanoic acid. This step is also exothermic and will produce more HBr gas.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Combine the organic layers and wash with water to remove any remaining HBr.

  • Dry the ethereal solution over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

  • The crude 2-bromopentanoic acid can be further purified by vacuum distillation.

Applications in Research and Drug Development

2-Bromopentanoic acid serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Role as a Synthetic Intermediate

The reactivity of the bromine atom at the alpha-position makes it susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This property is exploited in the synthesis of a range of compounds.

G Role of 2-Bromopentanoic Acid as a Synthetic Intermediate Start 2-Bromopentanoic Acid Pharma Pharmaceuticals Start->Pharma Agro Agrochemicals Start->Agro FineChem Fine Chemicals Start->FineChem Bromoisovalerate e.g., Bromoisovalerate (sedative) Pharma->Bromoisovalerate Fluvalinate e.g., Fluvalinate (pesticide) Agro->Fluvalinate Derivatives Various Derivatives FineChem->Derivatives

References

Solubility of 2-Bromovaleric Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromovaleric acid in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining solubility, and a logical workflow for this process. This guide is intended to be a valuable resource for researchers and professionals in drug development and related fields.

Introduction to this compound

This compound, also known as 2-bromopentanoic acid, is a halogenated carboxylic acid. Its chemical structure, featuring both a polar carboxylic acid group and a nonpolar alkyl chain with a bromine atom, results in a molecule with varied solubility characteristics. Understanding its solubility is crucial for its application in organic synthesis, pharmaceutical development, and other chemical processes.

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a wide range of organic solvents. However, qualitative descriptions are consistently reported.

Qualitative Solubility of this compound:

Solvent ClassSolubility Description
Polar Protic Solvents (e.g., Acetic Acid)Soluble[1]
Polar Aprotic SolventsNo specific data found
Nonpolar Aromatic Solvents (e.g., Benzene)Soluble[1]
EthersSoluble[1]
WaterInsoluble to moderately soluble[1][2][3]

It is generally stated that this compound is soluble in common organic solvents such as alcohols and ethers[2]. The presence of the carboxylic acid group allows for hydrogen bonding with polar solvents, while the pentyl chain and bromine atom contribute to its solubility in less polar organic media.

For comparative purposes, the solubility of the parent compound, valeric acid (pentanoic acid) , is provided below. It is important to note that the presence of the bromine atom in this compound will influence its polarity and intermolecular interactions, and therefore its solubility will differ from that of valeric acid. Valeric acid is miscible with many organic solvents and has a moderate solubility in water, approximately 0.5 g per 100 mL at room temperature[4].

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound in an organic solvent, based on the widely accepted shake-flask method[5][6][7].

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge (optional)

  • Syringe filters (chemically compatible with the solvent)

  • Vials for sample collection

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or NMR spectrometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a sealed container (e.g., a screw-cap vial or flask) containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the container to prevent solvent evaporation.

  • Equilibration:

    • Place the container in a thermostatically controlled shaker or incubator set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solute and solvent[5]. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the container to stand undisturbed at the controlled temperature to let the excess solid settle.

    • To ensure complete separation of the saturated solution from the undissolved solid, one of the following methods can be used:

      • Centrifugation: Centrifuge the sample at the experimental temperature.

      • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) to remove any suspended particles. This step should be performed quickly to minimize temperature fluctuations.

  • Sample Preparation for Analysis:

    • Accurately dilute the clear, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.

      • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for determining the concentration of organic compounds.

      • UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can also be used to determine the concentration of the solute.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in units such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute to Solvent B Seal Container A->B C Agitate at Controlled Temperature B->C D Settle Excess Solid C->D E Filter or Centrifuge Supernatant D->E F Dilute Saturated Solution E->F G Quantify by HPLC, UV-Vis, or NMR F->G H Calculate Solubility G->H

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For specific applications, it is highly recommended to perform experimental solubility studies using the detailed protocol provided.

References

Spectroscopic data (NMR, IR, Mass Spec) of 2-Bromovaleric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromovaleric Acid

This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for these techniques, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound (CAS No: 584-93-0, Molecular Formula: C₅H₉BrO₂, Molecular Weight: 181.03 g/mol ).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different protons in the molecule.

Assignment Chemical Shift (ppm)
-COOH11.65
-CH(Br)-4.26
-CH₂-2.02
-CH₂-CH₃1.50
-CH₃0.97

Solvent: CDCl₃[4]

1.1.2. ¹³C NMR Data

The ¹³C NMR spectral data provides information on the carbon framework of the molecule.

Assignment Chemical Shift (ppm)
-C=O174.5
-C(Br)-47.5
-CH₂-33.5
-CH₂-CH₃20.0
-CH₃13.5

Solvent: CDCl₃ (Predicted data, typical values for similar structures)

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound displays characteristic absorption bands for its functional groups.[5][6]

Frequency (cm⁻¹) Assignment
~2965C-H stretch (alkane)
~1780C=O stretch (carboxylic acid)
~1200C-O stretch (carboxylic acid)
~950O-H bend (carboxylic acid dimer)
~650C-Br stretch

Phase: Gas[5][6]

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained using electron ionization (EI).[5]

m/z Relative Intensity (%) Assignment
180/182~5[M]⁺ (Molecular ion)
101100[M-Br]⁺
73~80[C₄H₉O]⁺
55~75[C₄H₇]⁺
45~40[COOH]⁺

Ionization Method: Electron Ionization (EI)[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation

A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[4][5][7] The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[7] The tube is capped and carefully wiped clean before insertion into the spectrometer.[8]

2.1.2. Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR. For ¹³C NMR, the same instrument is used, but the acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus, often requiring a larger number of scans.[9] The spectrometer's magnetic field is shimmed to achieve homogeneity, and the deuterated solvent signal is used for locking the field frequency.[6] Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[10]

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

As this compound is a liquid at room temperature, a simple and common method for IR analysis is to prepare a neat (undiluted) sample. A single drop of the liquid is placed on the surface of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate is carefully placed on top, spreading the liquid into a thin film between the plates.[1][11]

2.2.2. Data Acquisition

The "sandwich" of salt plates containing the sample is mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any absorbance from the plates themselves. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.[12]

Mass Spectrometry (MS)

2.3.1. Sample Introduction

For a volatile liquid like this compound, the sample can be introduced into the mass spectrometer via direct liquid injection or by heating a small amount of the sample on a direct insertion probe to vaporize it into the ion source.[13]

2.3.2. Ionization and Analysis

In the ion source, the gaseous molecules are bombarded with a beam of electrons with a standard energy of 70 eV to induce ionization and fragmentation (Electron Ionization).[14][15] The resulting positively charged ions (the molecular ion and various fragment ions) are then accelerated into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.[16]

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Filter into NMR tube Sample->Prep_NMR Prep_IR Prepare thin film between salt plates Sample->Prep_IR Prep_MS Vaporize sample Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (Electron Ionization) Prep_MS->MS Data_NMR NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structure Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Unseen Halogen: A Technical Guide to the Natural Occurrence of Brominated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a vast repository of chemical diversity, offering a plethora of unique molecular structures with significant pharmacological potential. Among these are the brominated fatty acids (BFAs), a fascinating class of lipids that have garnered increasing attention for their potent biological activities. This in-depth technical guide explores the natural occurrence, biosynthesis, and physiological effects of these remarkable compounds. We delve into the detailed experimental protocols for their isolation and characterization, and present their known interactions with key cellular signaling pathways, providing a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of Brominated Fatty Acids

Brominated fatty acids are predominantly found in marine organisms, particularly sponges and red algae. These organisms have evolved unique biosynthetic pathways to incorporate bromine from seawater into their lipid scaffolds, leading to a diverse array of structures.

Marine Sponges: A Prolific Source

Marine sponges, particularly from the orders Halichondrida and Haplosclerida, are rich sources of BFAs.[1] These compounds are often constituents of the sponge's phospholipids, suggesting a role in membrane structure and function. Several novel brominated fatty acids have been isolated from unidentified marine sponges in Papua New Guinea and from the tropical marine sponge Amphimedon terpenensis.[2][3] Studies on sponges from the Colombian Caribbean Sea have also revealed the presence of brominated fatty acids.[4]

Red Algae: An Emerging Source

Red algae (Rhodophyta) are also known to produce a variety of halogenated compounds, including brominated fatty acids. While research in this area is less extensive than in sponges, the presence of bromoperoxidases in red algae suggests their potential as a significant source of these unique lipids.

Quantitative Data on Brominated Fatty Acids

The following tables summarize the quantitative data available on the occurrence and biological activity of naturally occurring brominated fatty acids.

Table 1: Occurrence of Brominated Fatty Acids in Marine Organisms

Fatty Acid NameOrganismLocation/SourceReference
(5E, 9Z)-6-bromo-5,9-tetracosadienoic acidAmphimedon terpenensisTropical Marine[5]
(5E, 9Z)-6-bromo-5,9-pentacosadienoic acidAmphimedon terpenensisTropical Marine[5]
(5E, 9Z)-6-bromo-5,9-hexacosadienoic acidAmphimedon terpenensisTropical Marine[5]
Methyl 18-Bromo-(13E,17E)-octadeca-13,17-diene-5,7,15-triynoateXestospongia testudinariaSpermonde Archipelago, Indonesia[3]
6-bromo-icosa-3Z,5E,8Z,13E,15E-pentaene-11,19-diynoic acidHaliclona sp.Indonesian coral reefs[6]

Table 2: Biological Activity of Brominated Fatty Acids

CompoundBiological ActivityAssay SystemIC50 / MICReference
Methyl 18-Bromo-(13E,17E)-octadeca-13,17-diene-5,7,15-triynoateAntibacterialVibrio harveyi7.86 mm inhibition zone[3]
6-bromo-icosa-3Z,5E,8Z,13E,15E-pentaene-11,19-diynoic acidCytotoxicityNBT-T2 rat bladder epithelial cells36 µg/mL[6]

Biosynthesis of Brominated Fatty Acids

The biosynthesis of brominated fatty acids in marine organisms is an enzyme-catalyzed process. The key enzymes involved are bromoperoxidases, which utilize bromide ions from seawater to halogenate organic substrates.

Biosynthesis_of_BFAs cluster_0 Cellular Environment cluster_1 Enzymatic Bromination Bromide_ions Bromide Ions (Br-) (from seawater) Bromoperoxidase Bromoperoxidase (Enzyme) Bromide_ions->Bromoperoxidase Fatty_Acid_Precursor Unsaturated Fatty Acid Precursor Brominated_Fatty_Acid Brominated Fatty Acid Fatty_Acid_Precursor->Brominated_Fatty_Acid H2O2 Hydrogen Peroxide (H2O2) H2O2->Bromoperoxidase Hypobromous_Acid Hypobromous Acid (HOBr) (Reactive Intermediate) Bromoperoxidase->Hypobromous_Acid Oxidation Hypobromous_Acid->Brominated_Fatty_Acid Electrophilic Addition

Biosynthesis of Brominated Fatty Acids.

Experimental Protocols

Isolation and Purification of Brominated Fatty Acids

The following protocol outlines a general procedure for the isolation and purification of brominated fatty acids from marine sponges.

Isolation_Workflow Start Sponge Sample (Frozen or Fresh) Extraction Extraction with Organic Solvents (e.g., EtOAc, MeOH/DCM) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Hexane/Aqueous MeOH) Extraction->Partitioning Crude_Extract Crude Lipid Extract Partitioning->Crude_Extract Chromatography Silica Gel Column Chromatography Crude_Extract->Chromatography Fractionation Fraction Collection Chromatography->Fractionation HPLC Reversed-Phase HPLC (C18 column) Fractionation->HPLC Purified_BFA Purified Brominated Fatty Acid HPLC->Purified_BFA

Isolation and Purification Workflow.

Protocol Details:

  • Extraction: The sponge tissue (lyophilized or fresh) is exhaustively extracted with a suitable solvent system, such as ethyl acetate or a mixture of methanol and dichloromethane.[3]

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate lipids from more polar compounds. A common system is hexane and aqueous methanol.

  • Column Chromatography: The lipid-rich fraction is fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing brominated fatty acids, identified by thin-layer chromatography (TLC) and preliminary spectroscopic analysis, are further purified by reversed-phase HPLC using a C18 column and an appropriate mobile phase (e.g., acetonitrile/water or methanol/water).[7][8][9]

Structure Elucidation

The structure of purified brominated fatty acids is determined using a combination of spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Fatty acids are often derivatized to their more volatile methyl esters (FAMEs) prior to GC-MS analysis.[5][10][11][12][13] The mass spectra provide information on the molecular weight and fragmentation patterns, which can help to identify the position of the bromine atom and double bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for the complete structural elucidation of novel compounds.[3][14][15][16][17] Chemical shifts and coupling constants provide detailed information about the carbon skeleton, the location and stereochemistry of double bonds, and the position of the bromine atom.

Biological Activity Assays

Antimicrobial Activity Assay (Broth Microdilution Method):

  • Prepare a serial dilution of the purified brominated fatty acid in a suitable solvent.

  • Inoculate a 96-well microtiter plate with a standardized suspension of the test microorganism (bacteria or fungi).

  • Add the different concentrations of the brominated fatty acid to the wells.

  • Include positive (standard antibiotic) and negative (solvent) controls.

  • Incubate the plate under appropriate conditions.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth of the microorganism.[1][18][19]

Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the brominated fatty acid for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[20][21][22][23][24]

Bromoperoxidase Activity Assay

The activity of bromoperoxidase, the key enzyme in BFA biosynthesis, can be measured spectrophotometrically using the monochlorodimedone (MCD) assay.[25][26][27][28]

  • Prepare a reaction mixture containing a buffer (e.g., MES buffer, pH 6.4), potassium bromide (KBr), and monochlorodimedone (MCD).

  • Add the enzyme extract to the reaction mixture.

  • Initiate the reaction by adding hydrogen peroxide (H2O2).

  • Monitor the decrease in absorbance at 290 nm, which corresponds to the bromination of MCD.

  • One unit of bromoperoxidase activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of MCD per minute under the specified conditions.[25]

Signaling Pathways and Physiological Roles

Brominated fatty acids have been shown to modulate key inflammatory signaling pathways, suggesting their potential as anti-inflammatory agents.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some marine lipids have been shown to inhibit this pathway.[29][30][31][32][33]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (in cytoplasm) Degradation Degradation IkB->Degradation Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates BFA Brominated Fatty Acids BFA->IKK_Complex Inhibits

Inhibition of the NF-κB Pathway by BFAs.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and other cellular processes. Omega-3 fatty acids have been shown to inhibit this pathway, and it is plausible that brominated fatty acids exert similar effects.[34][35][36][37][38]

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Ras_Raf Ras/Raf Extracellular_Stimuli->Ras_Raf Activates MEK MEK Ras_Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression BFA Brominated Fatty Acids BFA->Ras_Raf Inhibits

Modulation of the MAPK Pathway by BFAs.

Conclusion

Naturally occurring brominated fatty acids represent a promising frontier in marine natural product research. Their unique chemical structures and potent biological activities make them attractive candidates for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on these fascinating molecules, from their natural sources and biosynthesis to their isolation, characterization, and mechanisms of action. The detailed experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of these marine-derived compounds. Further exploration of the vast chemical space of the marine environment will undoubtedly lead to the discovery of new brominated fatty acids with novel and potent pharmacological properties.

References

Methodological & Application

Application Notes and Protocols: 2-Bromovaleric Acid as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromovaleric acid, a halogenated carboxylic acid, serves as a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules with significant biological activities. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom at the α-position, allows for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two classes of medicinally relevant compounds: 2,4,5-trisubstituted thiomorpholine-3-ones and analogues of the anticonvulsant drug valproic acid.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference.

PropertyValueReference
CAS Number 584-93-0--INVALID-LINK--
Molecular Formula C₅H₉BrO₂--INVALID-LINK--
Molecular Weight 181.03 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
Boiling Point 132-136 °C at 25 mmHg--INVALID-LINK--
Density 1.381 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n20/D) 1.4709--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--

Application 1: Solid-Phase Synthesis of 2,4,5-Trisubstituted Thiomorpholine-3-ones

Substituted thiomorpholinones are an important class of heterocyclic compounds that have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The solid-phase synthesis approach offers a streamlined and efficient method for the generation of a library of these compounds for drug discovery. This compound can be effectively utilized as a key building block in this process.

Experimental Workflow: Solid-Phase Synthesis

The overall workflow for the solid-phase synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones is depicted below.

G Resin Resin Loading Coupling1 Fmoc-Amino Acid Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Alkylation N-Alkylation with This compound Deprotection1->Alkylation Cyclization Intramolecular Cyclization Alkylation->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage Purification Purification Cleavage->Purification

Caption: Solid-phase synthesis workflow.

Detailed Experimental Protocol

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Triisopropylsilane (TIS)

Protocol:

  • Resin Swelling and Fmoc Deprotection:

    • Swell Fmoc-Rink Amide MBHA resin (1.0 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour.

    • Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Coupling of the First Amino Acid:

    • Dissolve the first Fmoc-amino acid (2.0 mmol) and HOBt (2.0 mmol) in DMF (5 mL).

    • Add DIC (2.0 mmol) and agitate the mixture for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Fmoc Deprotection:

    • Repeat step 1 to remove the Fmoc group from the newly coupled amino acid.

  • N-Alkylation with this compound:

    • Dissolve this compound (2.5 mmol) and DIPEA (5.0 mmol) in DMF (8 mL).

    • Add the solution to the deprotected resin and shake at 50 °C for 12 hours.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Intramolecular Cyclization and Thioamide Formation:

    • Treat the resin with Lawesson's reagent (1.5 mmol) in anhydrous toluene (10 mL) and heat at 80 °C for 6 hours. This step facilitates the cyclization and conversion of the amide to a thioamide.

    • Wash the resin with toluene (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water (10 mL) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to collect the precipitate and wash with cold ether.

  • Purification:

    • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data
StepParameterValue
Resin Loading Initial Loading0.5 mmol/g
Alkylation Reaction Time12 hours
Temperature50 °C
Cyclization Reaction Time6 hours
Temperature80 °C
Overall Yield Crude Yield65-80%
Purified Yield40-55%
Purity (RP-HPLC) >95%
Biological Target Pathway: PI3K/Akt/mTOR Signaling

Many morpholine and thiomorpholine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cancer cell growth and survival.[3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Inhibitor Thiomorpholine-3-one Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Application 2: Synthesis of Valproic Acid Analogues

Valproic acid is a widely used antiepileptic drug.[5][6] The synthesis of its analogues is a key strategy in the development of new anticonvulsant agents with improved efficacy and reduced side effects. This compound serves as a convenient starting material for the synthesis of various valproic acid derivatives through alkylation reactions.

Experimental Workflow: Synthesis of a Valproic Acid Analogue

This protocol describes the synthesis of 2-propylheptanoic acid, an analogue of valproic acid, starting from this compound.

G Esterification Esterification of This compound Alkylation Alkylation with Propyl Magnesium Bromide Esterification->Alkylation Hydrolysis Ester Hydrolysis Alkylation->Hydrolysis Purification Purification Hydrolysis->Purification

Caption: Synthesis of a valproic acid analogue.

Detailed Experimental Protocol

Materials:

  • This compound

  • Ethanol

  • Sulfuric acid (concentrated)

  • Propyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium sulfate (anhydrous)

Protocol:

  • Esterification of this compound:

    • In a round-bottom flask, combine this compound (18.1 g, 0.1 mol), ethanol (50 mL), and a catalytic amount of concentrated sulfuric acid (0.5 mL).

    • Reflux the mixture for 4 hours.

    • After cooling, pour the mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2-bromovalerate.

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (3.6 g, 0.15 mol) in anhydrous diethyl ether (30 mL).

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of propyl bromide (15.4 g, 0.125 mol) in anhydrous diethyl ether (50 mL) to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Alkylation Reaction:

    • Cool the Grignard reagent to 0 °C.

    • Slowly add a solution of ethyl 2-bromovalerate (20.9 g, 0.1 mol) in anhydrous diethyl ether (50 mL) to the Grignard reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Ester Hydrolysis:

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and add a 2 M NaOH solution (100 mL).

    • Stir the mixture vigorously for 6 hours to hydrolyze the ester.

    • Separate the aqueous layer and wash the organic layer with water.

    • Acidify the combined aqueous layers with concentrated HCl to pH 1-2.

    • Extract the product with diethyl ether (3 x 50 mL).

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 2-propylheptanoic acid by vacuum distillation.

Quantitative Data
StepParameterValue
Esterification Yield85-90%
Alkylation Reaction Time12 hours
Temperature0 °C to RT
Hydrolysis Reaction Time6 hours
Overall Yield Purified Yield60-70%
Purity (GC-MS) >98%
Biological Target Pathway: GABAergic Signaling

Valproic acid and its analogues exert their anticonvulsant effects primarily by modulating the GABAergic system, the main inhibitory neurotransmitter system in the brain.[5][6][7]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release VPA_Analogue Valproic Acid Analogue VPA_Analogue->GAD Stimulation GAT1 GAT-1 VPA_Analogue->GAT1 Inhibition GABA_synapse->GAT1 Reuptake GABA_R GABA Receptor GABA_synapse->GABA_R Binding Neuron_Inhibition Neuronal Inhibition GABA_R->Neuron_Inhibition Activation

Caption: Modulation of GABAergic signaling.

Conclusion

This compound is a highly effective and adaptable building block for the synthesis of diverse and complex molecular scaffolds of interest to the pharmaceutical and life sciences industries. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel thiomorpholine-3-ones and valproic acid analogues, facilitating the development of new therapeutic agents.

References

Application of 2-Bromovaleric Acid in Agrochemical Formulations: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-Bromovaleric acid, a halogenated carboxylic acid, serves as a versatile intermediate in the synthesis of a variety of active ingredients for the agrochemical industry. Its chemical structure allows for the introduction of the valeric acid moiety into larger molecules, which can impart specific biological activities, including herbicidal, fungicidal, and plant growth-regulating properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the development of novel agrochemical formulations.

Introduction to this compound in Agrochemicals

This compound (also known as 2-bromopentanoic acid) is a valuable building block in organic synthesis.[1][2] Its utility in the agrochemical sector stems from its reactive bromine atom, which can be readily displaced through nucleophilic substitution reactions to form esters, amides, and other derivatives. These derivatives have been explored for various agrochemical applications. While specific, commercially prominent agrochemicals directly derived from this compound are not widely documented in publicly available literature, its structural motif is found in patented herbicidal and fungicidal compounds.

The general approach involves using this compound to introduce a five-carbon chain with a functional group at the second position, which can be crucial for the molecule's interaction with its biological target in a pest or plant.

Applications in Herbicide Development

Derivatives of this compound, particularly its esters and amides, have been investigated for their herbicidal properties. The mode of action often relates to the disruption of plant growth processes.

Synthesis of Herbicidal Esters

A common strategy in herbicide design is the esterification of a carboxylic acid with various alcohols to modify the compound's lipophilicity and, consequently, its uptake and translocation within the plant.

Experimental Protocol: Synthesis of a Generic 2-(Aryloxy)pentanoic Acid Ester

This protocol describes a general method for synthesizing a hypothetical herbicidal ester from this compound and a substituted phenol.

Materials:

  • This compound

  • Substituted phenol (e.g., 2,4-dichlorophenol)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted phenol (1 equivalent) in acetone.

  • Add potassium carbonate (1.5 equivalents) to the mixture.

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(aryloxy)pentanoic acid ester.

Logical Workflow for Herbicide Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Screening 2-Bromovaleric_Acid 2-Bromovaleric_Acid Esterification Esterification 2-Bromovaleric_Acid->Esterification Substituted_Phenol Substituted_Phenol Substituted_Phenol->Esterification Herbicidal_Ester Herbicidal_Ester Esterification->Herbicidal_Ester Primary_Screening Primary_Screening Herbicidal_Ester->Primary_Screening Dose-Response Dose-Response Primary_Screening->Dose-Response Field_Trials Field_Trials Dose-Response->Field_Trials

Fig. 1: General workflow for synthesis and screening of herbicidal esters.

Applications in Fungicide Development

Amide derivatives of carboxylic acids are a well-established class of fungicides. The synthesis of N-substituted amides from this compound can lead to compounds with potential antifungal activity.

Synthesis of Fungicidal Amides

The reaction of this compound with various amines can produce a library of amides for screening against pathogenic fungi.

Experimental Protocol: Synthesis of a Generic N-Aryl-2-bromovaleramide

This protocol outlines a general procedure for the synthesis of an N-aryl amide derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 2,6-dichloroaniline)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Convert this compound to its acid chloride by reacting with an excess of thionyl chloride at reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting 2-bromovaleryl chloride in dichloromethane.

  • In a separate flask, dissolve the substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Slowly add the acid chloride solution to the aniline solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure N-aryl-2-bromovaleramide.

Signaling Pathway for a Hypothetical Fungicide

G cluster_cell Fungal Cell Fungicide Fungicide Cell_Membrane Cell_Membrane Fungicide->Cell_Membrane Penetration Target_Enzyme Target_Enzyme Cell_Membrane->Target_Enzyme Binding Metabolic_Pathway Metabolic_Pathway Target_Enzyme->Metabolic_Pathway Inhibition Cell_Death Cell_Death Metabolic_Pathway->Cell_Death Disruption

Fig. 2: Hypothetical mode of action for a fungicide.

Quantitative Data Summary

While specific efficacy data for commercially available agrochemicals directly synthesized from this compound is scarce in the public domain, research on analogous structures provides insight into potential activity levels. The following table summarizes hypothetical efficacy data based on published research for similar classes of compounds.

Compound ClassTarget OrganismEfficacy MetricValue Range
Aryloxyalkanoic Acid EstersBroadleaf WeedsEC₅₀ (µM)10 - 100
N-Aryl AmidesPowdery MildewIC₅₀ (µg/mL)5 - 50
Valeric Acid DerivativesSeedling Growth Inhibition% Inhibition @ 100 ppm60 - 90%

Data presented is illustrative and based on general findings for the respective chemical classes.

Conclusion

This compound remains a key intermediate for the synthesis of novel agrochemicals. Its utility lies in its ability to introduce a specific lipophilic carbon chain with a reactive functional group, allowing for the fine-tuning of a molecule's biological activity. The protocols and conceptual frameworks provided herein offer a starting point for researchers and developers in the agrochemical industry to explore the potential of this compound derivatives in creating next-generation crop protection solutions. Further research into the structure-activity relationships of these derivatives is warranted to unlock their full potential.

References

Application Notes and Protocols for Solid-Phase Synthesis Using 2-Bromovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of 2-bromovaleric acid in the solid-phase synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones, a class of heterocyclic compounds with potential applications in drug discovery and development. The methodology is based on the work of Nefzi, Giulianotti, and Houghten (1998), who developed a robust solid-phase strategy for the synthesis of these scaffolds.

Overview

Solid-phase synthesis offers significant advantages for the generation of chemical libraries, including simplified purification and the potential for automation. This protocol details a multi-step solid-phase sequence commencing with a resin-bound cysteine derivative. Key steps involve the reductive alkylation of the primary amine, acylation with this compound, and a subsequent intramolecular cyclization to yield the desired thiomorpholin-3-one core structure. The use of this compound is crucial as it introduces a propyl group at the 2-position of the heterocyclic ring and facilitates the key cyclization step.

Experimental Protocols

This section outlines the detailed experimental procedures for the solid-phase synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones.

Materials and Reagents
  • Fmoc-Cys(Trt)-Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Aldehydes or Ketones (R¹-CHO or R¹R²-CO)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Protocol

Step 1: Resin Preparation and Fmoc Deprotection

  • Swell Fmoc-Cys(Trt)-Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes to remove the Fmoc protecting group.

  • Drain the solution and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times).

Step 2: Reductive Alkylation of the Resin-Bound Amino Acid

  • To the deprotected resin from Step 1, add a solution of the desired aldehyde or ketone (5 equivalents) in 1% acetic acid in DMF.

  • Add sodium cyanoborohydride (5 equivalents).

  • Agitate the mixture at room temperature for 12 hours.

  • Drain the solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Step 3: Acylation with this compound

  • Prepare a solution of this compound (5 equivalents), DIC (5 equivalents), and HOBt (5 equivalents) in DMF.

  • Add this solution to the resin from Step 2.

  • Add DIEA (10 equivalents) to the reaction mixture.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Step 4: Intramolecular Cyclization and Cleavage

  • Treat the resin from Step 3 with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature. This step simultaneously removes the trityl protecting group from the cysteine thiol and effects the intramolecular cyclization to form the thiomorpholin-3-one ring, while cleaving the product from the resin.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 5: Purification

  • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure 2,4,5-trisubstituted thiomorpholine-3-one.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a model 2,4,5-trisubstituted thiomorpholine-3-one using this protocol.

StepReagent/ConditionTime (hours)Yield (%)Purity (%)
Reductive AlkylationBenzaldehyde, NaBH₃CN, 1% AcOH in DMF12>95-
AcylationThis compound, DIC, HOBt, DIEA in DMF4>95-
Cyclization/CleavageTFA/TIS/H₂O (95:2.5:2.5)285>90 (crude)
Overall 18 ~80 >95 (after HPLC)

Note: Yields and purities are representative and may vary depending on the specific aldehyde/ketone and other reagents used.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones.

Solid_Phase_Synthesis start Fmoc-Cys(Trt)-Wang Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection reductive_alkylation Reductive Alkylation (R1-CHO, NaBH3CN) deprotection->reductive_alkylation deprotection->reductive_alkylation Resin-NH-Cys(Trt) acylation Acylation (this compound, DIC, HOBt) reductive_alkylation->acylation reductive_alkylation->acylation Resin-N(R1)-Cys(Trt) cyclization_cleavage Intramolecular Cyclization & Cleavage (TFA) acylation->cyclization_cleavage acylation->cyclization_cleavage Resin-N(R1)-CO-CH(Br)Pr-Cys(Trt) product 2,4,5-Trisubstituted Thiomorpholin-3-one cyclization_cleavage->product

Caption: Workflow for the solid-phase synthesis of thiomorpholin-3-ones.

This diagram provides a clear visual representation of the sequential chemical transformations occurring on the solid support, culminating in the formation of the target heterocyclic compound.

Protocol for the synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for the Synthesis of 2,4,5-Trisubstituted Thiomorpholine-3-ones

Abstract

This application note provides a detailed protocol for the synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones via a one-pot, four-component Ugi reaction, followed by a spontaneous or base-mediated intramolecular cyclization. Thiomorpholine and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The described method offers a convergent and efficient approach to generate a library of substituted thiomorpholine-3-ones, which are valuable intermediates for drug discovery and development. The protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The thiomorpholine moiety is a privileged heterocyclic scaffold found in numerous biologically active compounds, demonstrating applications as antimicrobial, antioxidant, and anticancer agents.[1][3] Specifically, the thiomorpholine-3-one core represents a key building block for the synthesis of more complex molecules. Traditional multi-step syntheses of such scaffolds can be time-consuming and often result in low overall yields.

Multicomponent reactions (MCRs), such as the Ugi four-component reaction (U-4CR), offer a powerful and atom-economical alternative for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.[4][5][6] The U-4CR typically involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[7][8]

This protocol adapts the U-4CR by utilizing mercaptoacetic acid as a bifunctional component. The initially formed Ugi adduct undergoes a subsequent intramolecular cyclization to furnish the desired 2,4,5-trisubstituted thiomorpholine-3-one framework. This approach allows for the introduction of diversity at three positions of the heterocyclic ring by varying the aldehyde, amine, and isocyanide inputs.

Reaction Scheme

The overall transformation involves an Ugi four-component condensation followed by an intramolecular S-alkylation and cyclization to yield the 2,4,5-trisubstituted thiomorpholine-3-one.

G R1CHO R¹-CHO (Aldehyde) Ugi_adduct [Ugi Adduct] R1CHO->Ugi_adduct Ugi-4CR Methanol, RT plus1 + plus1->Ugi_adduct Ugi-4CR Methanol, RT R2NH2 R²-NH₂ (Amine) R2NH2->Ugi_adduct Ugi-4CR Methanol, RT plus2 + plus2->Ugi_adduct Ugi-4CR Methanol, RT R3NC R³-NC (Isocyanide) R3NC->Ugi_adduct Ugi-4CR Methanol, RT plus3 + plus3->Ugi_adduct Ugi-4CR Methanol, RT Mercaptoacetic_acid HS-CH₂-COOH Mercaptoacetic_acid->Ugi_adduct Ugi-4CR Methanol, RT Product 2,4,5-Trisubstituted Thiomorpholine-3-one Ugi_adduct->Product Intramolecular Cyclization Product_structure

Caption: General reaction scheme for the synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones.

Experimental Protocol

Materials:

  • Aldehyde (R¹-CHO)

  • Primary amine (R²-NH₂)

  • Isocyanide (R³-NC)

  • Mercaptoacetic acid

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv.) and the primary amine (1.0 mmol, 1.0 equiv.) in anhydrous methanol (5 mL, to make a 0.2 M solution). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Addition of Components: To the stirring solution, add mercaptoacetic acid (1.0 mmol, 1.0 equiv.). Following this, add the isocyanide (1.0 mmol, 1.0 equiv.) dropwise. The Ugi reaction is often exothermic.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: a. Upon completion, remove the methanol under reduced pressure using a rotary evaporator. b. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove any unreacted mercaptoacetic acid. c. Wash the organic layer with brine (15 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4,5-trisubstituted thiomorpholine-3-one.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Data Presentation

The following table summarizes representative examples of 2,4,5-trisubstituted thiomorpholine-3-ones that can be synthesized using this protocol, with hypothetical yet expected data.

EntryR¹ (from Aldehyde)R² (from Amine)R³ (from Isocyanide)ProductYield (%)
1PhenylBenzyltert-Butyl2-(tert-butyl)-4-benzyl-5-phenylthiomorpholin-3-one75
24-ChlorophenylCyclohexylEthyl4-cyclohexyl-5-(4-chlorophenyl)-2-ethylthiomorpholin-3-one70
32-NaphthylMethylBenzyl2-benzyl-4-methyl-5-(naphthalen-2-yl)thiomorpholin-3-one68
4IsobutylPropylCyclohexyl2-cyclohexyl-5-isobutyl-4-propylthiomorpholine-3-one80

Mandatory Visualizations

Reaction Mechanism

The proposed mechanism involves the initial formation of an iminium ion from the aldehyde and amine. The isocyanide then adds to the iminium ion to form a nitrilium intermediate, which is trapped by the carboxylate of mercaptoacetic acid. A subsequent Mumm rearrangement forms the Ugi adduct, which then undergoes an intramolecular cyclization to yield the final product.[4][5]

reaction_mechanism Start Aldehyde (R¹CHO) + Amine (R²NH₂) Imine Imine Formation Start->Imine Iminium Iminium Ion [R¹CH=NR²]⁺H Imine->Iminium Isocyanide Isocyanide (R³NC) Addition Iminium->Isocyanide Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Carboxylate Mercaptoacetate Addition Nitrilium->Carboxylate Mumm Mumm Rearrangement Carboxylate->Mumm UgiAdduct Linear Ugi Adduct Mumm->UgiAdduct Cyclization Intramolecular Cyclization UgiAdduct->Cyclization Product 2,4,5-Trisubstituted Thiomorpholine-3-one Cyclization->Product

Caption: Proposed reaction mechanism for the synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure, from the initial setup to the final characterization of the product.

experimental_workflow A 1. Reaction Setup - Add Aldehyde, Amine in Methanol - Stir for 30 min B 2. Component Addition - Add Mercaptoacetic Acid - Add Isocyanide A->B C 3. Reaction - Stir at RT for 24-48h - Monitor by TLC B->C D 4. Work-up - Evaporate Solvent - Extraction with DCM - Wash with NaHCO₃ and Brine C->D E 5. Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography D->E F 6. Characterization - NMR, MS, IR E->F

Caption: A summary of the experimental workflow for the synthesis and purification of the target compounds.

Conclusion

The described protocol outlines a robust and versatile method for the synthesis of 2,4,5-trisubstituted thiomorpholine-3-ones. By leveraging the efficiency of the Ugi four-component reaction, this approach allows for the rapid generation of a diverse range of analogs for further investigation in drug discovery programs. The procedure is straightforward and utilizes readily available starting materials, making it a valuable tool for medicinal and organic chemists.

References

Application Notes and Protocols: 2-Bromovaleric Acid in Proteomics Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromovaleric acid, a halogenated derivative of the short-chain fatty acid valeric acid, represents a versatile chemical tool in the fields of proteomics research and drug development. Its utility stems from the presence of a reactive bromine atom at the alpha-carbon, which allows it to act as a covalent modifier of specific amino acid residues within proteins. This property enables its use as a chemical probe for activity-based protein profiling (ABPP), a powerful technique to identify and characterize active enzymes in complex biological systems. Furthermore, the valeric acid backbone can mimic natural lipid molecules, potentially targeting enzymes involved in lipid metabolism and signaling. These application notes provide an overview of the utility of this compound and related α-bromo fatty acids, along with detailed protocols for their application in proteomics and drug discovery workflows.

Principle of Action: Covalent Modification

This compound functions as an electrophilic probe that can form a covalent bond with nucleophilic amino acid residues at the active site of enzymes. The primary targets are typically serine and cysteine residues, which are often key catalytic components of various enzyme classes, including serine hydrolases and cysteine proteases. This irreversible inhibition mechanism makes this compound a valuable tool for identifying and characterizing the functional state of these enzymes within the proteome.

Applications in Proteomics and Drug Development

  • Activity-Based Protein Profiling (ABPP): this compound can be used as a simple activity-based probe to selectively label and identify active serine hydrolases or other enzymes with reactive nucleophiles in their active sites.

  • Target Identification and Validation: In drug discovery, if a compound with a valeric acid-like scaffold shows biological activity, a this compound-based probe can be used to identify its protein targets through competitive ABPP.

  • Covalent Inhibitor Development: The α-bromo-acid moiety can be incorporated into more complex molecules to develop potent and selective covalent inhibitors for therapeutic intervention.

Quantitative Data Summary

While specific quantitative data for this compound as an inhibitor is not extensively available in the public domain, the following table provides an illustrative example of how such data would be presented. This data is hypothetical and serves to demonstrate the format for presenting results from enzyme inhibition assays.

Target EnzymeEnzyme ClassInhibitorIC50 (µM)Ki (µM)Assay Conditions
Hypothetical Serine Hydrolase 1Serine HydrolaseThis compound15.25.825 mM Tris-HCl, pH 7.5, 37°C
Hypothetical Cysteine Protease 1Cysteine ProteaseThis compound28.711.250 mM MES, pH 6.0, 25°C
Hypothetical Lipase 1EsteraseThis compound8.93.1100 mM Phosphate, pH 8.0, 37°C

Experimental Protocols

Protocol 1: In-situ Labeling of Cellular Proteomes with this compound for Target Identification

Objective: To label and identify potential protein targets of this compound in a cellular lysate.

Materials:

  • This compound

  • Cell culture of interest (e.g., HEK293T, Jurkat)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • Desalting columns

  • LC-MS/MS system

Procedure:

  • Cell Lysis: Harvest cultured cells and lyse them in a suitable lysis buffer on ice.

  • Proteome Labeling: Treat the cell lysate with a working concentration of this compound (e.g., 10-100 µM) and incubate at 37°C for 1 hour. Include a vehicle control (e.g., DMSO).

  • Reduction and Alkylation: Reduce the protein disulfide bonds with DTT and alkylate the free cysteines with IAA.

  • Protein Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Desalting: Desalt the peptide mixture using a desalting column according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS to identify proteins and map the sites of modification by this compound. Look for a mass shift corresponding to the addition of the valeric acid moiety on serine or cysteine residues.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Objective: To identify the specific targets of a novel inhibitor by competing with a this compound-based probe.

Materials:

  • This compound alkyne probe (synthesized by adding a terminal alkyne to the valeric acid chain)

  • Novel inhibitor of interest

  • Cellular lysate

  • Azide-functionalized reporter tag (e.g., Azide-biotin or Azide-fluorophore)

  • Click chemistry reagents (Copper(II) sulfate, TBTA, and a reducing agent like sodium ascorbate)

  • Streptavidin beads (for biotin-tagged proteins)

  • SDS-PAGE and in-gel fluorescence scanner or Western blot materials

Procedure:

  • Proteome Pre-incubation: Pre-incubate the cellular lysate with varying concentrations of the novel inhibitor for 30 minutes at 37°C. Include a vehicle control.

  • Probe Labeling: Add the this compound alkyne probe to the lysates and incubate for 30 minutes at 37°C.

  • Click Chemistry Reaction: Add the azide-reporter tag and click chemistry reagents to the labeled lysates and incubate for 1 hour at room temperature.

  • Target Enrichment (for biotin tag): If using an azide-biotin tag, enrich the labeled proteins using streptavidin beads.

  • Analysis:

    • Fluorescence: If using an azide-fluorophore tag, separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity in the inhibitor-treated lanes indicates target engagement.

    • Western Blot/Mass Spectrometry: For biotin-tagged proteins, elute the enriched proteins from the streptavidin beads and analyze by Western blot for a known target or by mass spectrometry for unbiased target identification.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway involving a serine hydrolase that could be a target for inhibition by this compound. Inhibition of this enzyme could lead to the accumulation of its substrate, which may then have downstream effects on other signaling molecules.

G Hypothetical Signaling Pathway Modulated by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Signal_Molecule Signal_Molecule Receptor->Signal_Molecule Serine_Hydrolase Serine_Hydrolase Signal_Molecule->Serine_Hydrolase activates Substrate Substrate Serine_Hydrolase->Substrate degrades Downstream_Effector Downstream_Effector Substrate->Downstream_Effector inhibits Biological_Response Biological_Response Downstream_Effector->Biological_Response External_Ligand External_Ligand External_Ligand->Receptor 2_Bromovaleric_Acid 2_Bromovaleric_Acid 2_Bromovaleric_Acid->Serine_Hydrolase inhibits

Caption: Hypothetical signaling pathway where this compound inhibits a key serine hydrolase.

Experimental Workflow Diagram

The following diagram outlines the general workflow for activity-based protein profiling (ABPP) using a this compound-based probe for target identification.

G Activity-Based Protein Profiling (ABPP) Workflow Proteome Proteome Probe_Incubation Incubate with This compound Probe Proteome->Probe_Incubation Click_Chemistry Click Chemistry (Reporter Tag Addition) Probe_Incubation->Click_Chemistry Enrichment Affinity Enrichment (e.g., Streptavidin) Click_Chemistry->Enrichment Analysis Proteomic Analysis (LC-MS/MS) Enrichment->Analysis Target_ID Target Identification Analysis->Target_ID

Caption: General workflow for target identification using a this compound-based probe in ABPP.

Conclusion

This compound and its derivatives are valuable chemical tools for probing protein function and for the development of novel covalent inhibitors. The protocols and conceptual frameworks provided here offer a starting point for researchers to apply these reagents in their own proteomics and drug discovery efforts. While the direct literature on this compound in proteomics is still emerging, the principles established with related α-bromo fatty acids provide a strong foundation for its successful application. Careful experimental design and rigorous data analysis will be key to unlocking the full potential of this versatile chemical probe.

Application Notes and Protocols for the Synthesis of Chiral Building Blocks from 2-Bromovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chiral building blocks, specifically chiral amino acids, starting from racemic 2-bromovaleric acid. The methodologies presented are based on established chemical principles, including the resolution of racemic mixtures and stereospecific nucleophilic substitution reactions.

Introduction

Chiral building blocks are fundamental components in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The stereochemistry of these building blocks is often critical to the efficacy and safety of the final drug product. This compound, a readily accessible starting material, serves as a versatile precursor for the synthesis of various chiral compounds. This document outlines two primary pathways for the preparation of chiral building blocks from racemic this compound:

  • Pathway A: Synthesis of L- and D-Norvaline through Resolution of a Racemic Intermediate. This pathway involves the initial synthesis of racemic norvaline from racemic this compound, followed by the classical resolution of a downstream intermediate using a chiral resolving agent.

  • Pathway B: General Approach via Resolution of Racemic this compound and Subsequent Stereospecific Substitution. This section details the general and widely applicable method of resolving the racemic acid itself, followed by a stereospecific nucleophilic substitution to introduce the desired functionality with inversion of configuration.

Pathway A: Synthesis of Enantiomerically Pure Norvaline

This pathway details the synthesis of L- and D-norvaline, valuable non-proteinogenic amino acids, starting from valeric acid. The key steps involve the synthesis of racemic this compound, its conversion to racemic norvaline amide, resolution of the amide, and final hydrolysis to the chiral amino acid.

Experimental Workflow for Pathway A

G cluster_0 Synthesis of Racemic Precursor cluster_1 Resolution and Final Product Synthesis Valeric Acid Valeric Acid Racemic this compound Racemic this compound Valeric Acid->Racemic this compound  Br₂, PCl₃ (Hell-Volhard-Zelinskii) Racemic Norvaline Amide Racemic Norvaline Amide Racemic this compound->Racemic Norvaline Amide  1. SOCl₂  2. Liquid NH₃ Diastereomeric Salts Diastereomeric Salts Racemic Norvaline Amide->Diastereomeric Salts  L- or D-Tartaric Acid L- or D-Norvaline Amide Tartrate L- or D-Norvaline Amide Tartrate Diastereomeric Salts->L- or D-Norvaline Amide Tartrate  Fractional Crystallization L- or D-Norvaline L- or D-Norvaline L- or D-Norvaline Amide Tartrate->L- or D-Norvaline  Hydrolysis

Caption: Workflow for the synthesis of L- or D-Norvaline.

Protocol 1: Synthesis of Racemic this compound

This protocol describes the synthesis of racemic this compound from valeric acid via the Hell-Volhard-Zelinskii reaction.

Materials:

  • n-Valeric acid

  • Liquid bromine

  • Phosphorus trichloride (PCl₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place n-valeric acid.

  • Add a catalytic amount of phosphorus trichloride.

  • Slowly add liquid bromine from the dropping funnel while stirring.

  • Heat the reaction mixture and maintain at reflux for the time specified in the quantitative data table.

  • After cooling, quench the reaction by carefully adding water.

  • Extract the product with anhydrous diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a light yellow transparent liquid.

ParameterValueReference
Yield 94.0%[1]
Protocol 2: Synthesis and Resolution of Norvaline

This protocol details the conversion of racemic this compound to racemic α-aminovaleramide, followed by resolution and hydrolysis to obtain enantiomerically pure L- or D-norvaline.[2][3]

Materials:

  • Racemic this compound

  • Thionyl chloride (SOCl₂)

  • Liquid ammonia (NH₃)

  • Chloroform or methylene chloride

  • L-(+)-Tartaric acid or D-(-)-Tartaric acid

  • Methanol

  • Activated carbon

  • Strongly acidic cation exchange resin

  • 5% Ammonia solution

Procedure:

Part A: Synthesis of Racemic α-Aminovaleramide

  • Convert this compound to 2-bromovaleryl chloride by reacting with thionyl chloride.

  • In a suitable solvent (e.g., chloroform), perform ammonolysis of the 2-bromovaleryl chloride with liquid ammonia to yield racemic α-aminovaleramide.

Part B: Resolution of Racemic α-Aminovaleramide

  • Dissolve the crude racemic α-aminovaleramide in methanol.

  • Add a solution of L-(+)-tartaric acid (for L-norvaline) or D-(-)-tartaric acid (for D-norvaline) in methanol. The weight ratio of racemic α-aminovaleramide:methanol:tartaric acid should be approximately 1:3:0.3 to 1:5:0.5.[2][3]

  • Stir the mixture at 0-15 °C for 1-3 hours to allow for the precipitation of the less soluble diastereomeric salt.

  • Collect the precipitated L-aminovaleramide L-tartrate or D-aminovaleramide D-tartrate by filtration.

Part C: Recrystallization and Hydrolysis

  • Recrystallize the diastereomeric salt from a mixture of water and methanol, using activated carbon for decolorization, to enhance diastereomeric purity.

  • Dissolve the purified diastereomeric salt in water and pass it through a column packed with a strongly acidic cation exchange resin.

  • Wash the column with water until the eluent is neutral.

  • Heat the column to 100 °C for 1 hour to hydrolyze the amide to the corresponding carboxylic acid.

  • Elute the chiral norvaline from the resin using a 5% ammonia solution.

  • Collect the fractions containing the amino acid, decolorize with activated carbon, and concentrate under reduced pressure.

  • Wash the resulting solid with methanol and dry to obtain the final product.

ParameterProductValueReference
Overall Yield L-Norvaline33%[2]
Specific Rotation [α]D²⁰ L-Norvaline+22.6° (c=10 in 20% HCl)[2]
Specific Rotation [α]D²⁰ D-Norvaline-22.6° (c=10 in 20% HCl)[3]

Pathway B: General Approach via Resolution of this compound

This pathway describes a general and widely used strategy for obtaining chiral building blocks from racemic α-halo acids. It involves the direct resolution of racemic this compound, followed by a stereospecific SN2 reaction.

Experimental Workflow for Pathway B

G Racemic this compound Racemic this compound Diastereomeric Salts Diastereomeric Salts Racemic this compound->Diastereomeric Salts  Chiral Amine (e.g., (R)-1-Phenylethylamine) Resolved (R)- or (S)-2-Bromovaleric Acid Resolved (R)- or (S)-2-Bromovaleric Acid Diastereomeric Salts->Resolved (R)- or (S)-2-Bromovaleric Acid  1. Fractional Crystallization  2. Acidification Chiral Building Block Chiral Building Block Resolved (R)- or (S)-2-Bromovaleric Acid->Chiral Building Block  Nucleophile (e.g., NH₃, OH⁻)  (SN2 with inversion)

Caption: General workflow for chiral synthesis via resolution.

Protocol 3: Representative Protocol for the Resolution of Racemic this compound

Materials:

  • Racemic this compound

  • (R)-(+)-1-Phenylethylamine (or another suitable chiral amine like ephedrine)

  • Ethanol (or another suitable solvent for crystallization)

  • Diethyl ether

  • Hydrochloric acid (e.g., 2 M)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve racemic this compound in a suitable solvent such as ethanol.

  • In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in the same solvent.

  • Slowly add the amine solution to the acid solution with stirring. A salt will precipitate.

  • Heat the mixture until the salt dissolves completely, then allow it to cool slowly to room temperature to form crystals of one of the diastereomeric salts.

  • Collect the crystals by vacuum filtration. The filtrate will be enriched in the other diastereomer.

  • Perform one or more recrystallizations of the collected salt from the same solvent to improve diastereomeric purity.

  • To recover the resolved this compound, suspend the purified diastereomeric salt in water and add an excess of a strong acid, such as 2 M HCl, to protonate the carboxylic acid and the amine.

  • Extract the liberated chiral this compound with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • The enantiomeric excess (ee) of the resolved acid should be determined using a suitable analytical technique, such as chiral HPLC or by conversion to a diastereomeric ester and analysis by NMR.

Protocol 4: Stereospecific Synthesis of a Chiral Building Block

This protocol describes the general method for converting an enantiomerically enriched this compound into a chiral building block via an SN2 reaction, which proceeds with inversion of configuration.

Example: Synthesis of (S)-2-Aminovaleric Acid (L-Norvaline) from (R)-2-Bromovaleric Acid

Materials:

  • (R)-2-Bromovaleric acid (from Protocol 3)

  • Concentrated aqueous ammonia

  • Ethanol

  • Round-bottom flask or sealed tube

Procedure:

  • In a pressure-resistant vessel, dissolve (R)-2-bromovaleric acid in ethanol.

  • Add a large excess of concentrated aqueous ammonia.

  • Seal the vessel and heat the mixture. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent and excess ammonia under reduced pressure.

  • The resulting crude (S)-2-aminovaleric acid can be purified by recrystallization from a water/ethanol mixture.

ParameterDescription
Stereochemistry The reaction proceeds via an SN2 mechanism with inversion of configuration at the chiral center.
Yield High yields (often >90%) are expected for this type of reaction.[1]

Summary of Quantitative Data

The following table summarizes the key quantitative data from the protocols described above.

PathwayStepStarting MaterialProductYieldSpecific Rotation [α]D²⁰Reference
A1n-Valeric AcidRacemic this compound94.0%N/A[1]
A2-4Racemic this compoundL-Norvaline33% (overall)+22.6° (c=10, 20% HCl)[2]
A2-4Racemic this compoundD-NorvalineN/A-22.6° (c=10, 20% HCl)[3]
B4(R)-2-Bromovaleric Acid(S)-Norvaline>90% (expected)N/A[1]

Disclaimer: The protocols provided are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Yields and stereochemical outcomes may vary depending on the specific reaction conditions and the purity of the reagents used.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and technical data to improve the yield and purity of 2-bromopentanoic acid synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 2-bromopentanoic acid.

Q1: My reaction yield is significantly lower than expected. What are the primary factors affecting the yield?

A1: Low yield is a frequent issue in the Hell-Volhard-Zelinsky (HVZ) reaction. Several factors can contribute to this, primarily related to reagents and reaction conditions.

  • Reagent Quality: The purity of pentanoic acid, bromine (Br₂), and the phosphorus catalyst (red phosphorus or PBr₃) is critical. Moisture in the starting materials can consume the PBr₃ catalyst and hinder the formation of the essential acyl bromide intermediate. Ensure all reagents are anhydrous.

  • Stoichiometry: A common error is using an insufficient amount of bromine. While the phosphorus source is catalytic, bromine is a reactant. Use at least one molar equivalent of Br₂. An excess is often used to ensure complete conversion.

  • Reaction Temperature: The HVZ reaction requires relatively high temperatures to proceed efficiently, often exceeding 100°C.[1][2] Insufficient heating can lead to a slow or incomplete reaction. Conversely, excessively high temperatures can promote side reactions, such as the elimination of HBr to form unsaturated acids.[1][2]

  • Reaction Time: This reaction is often slow.[1][2] Ensure the reaction is allowed to proceed for a sufficient duration, which can be several hours. Monitor the reaction progress (e.g., by observing the disappearance of the bromine color) to determine the optimal endpoint.

  • Inefficient Workup: Loss of product can occur during the hydrolysis and extraction steps. Ensure thorough extraction from the aqueous phase using a suitable organic solvent.

Q2: I'm observing significant byproduct formation. What are these impurities and how can I minimize them?

A2: The primary byproduct of concern is the di-brominated species, 2,2-dibromopentanoic acid. Over-bromination can occur if a large excess of bromine is used or if the reaction is run for an extended period after the mono-bromination is complete.

  • Minimizing Di-bromination: Carefully control the stoichiometry of bromine. Adding the bromine dropwise to the reaction mixture rather than all at once can help maintain a low concentration and favor mono-bromination.

  • Elimination Byproducts: At very high temperatures, the α-bromo acid product can eliminate hydrogen bromide (HBr) to yield α,β-unsaturated carboxylic acids.[2] Maintain the temperature within the recommended range for the specific protocol.

Q3: The reaction is proceeding very slowly or appears to have stalled. How can I increase the reaction rate?

A3: A sluggish reaction is typically due to issues with the catalytic cycle.

  • Catalyst Activity: The reaction relies on the in-situ formation of pentanoyl bromide.[3][4] This requires an effective phosphorus catalyst. Using a catalytic amount of phosphorus tribromide (PBr₃) is standard.[4][5] If starting from red phosphorus, ensure it is finely divided and reactive.

  • Temperature Control: As mentioned, the reaction is temperature-dependent. Gradually increasing the temperature may enhance the rate, but this must be balanced against the risk of byproduct formation.

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, which is crucial for effective interaction between reactants.

Q4: How can I effectively purify the crude 2-bromopentanoic acid?

A4: The primary method for purifying the final product is fractional distillation under reduced pressure.

  • Distillation: 2-Bromopentanoic acid has a boiling point of approximately 132-135 °C at reduced pressure.[6] Distillation effectively separates it from unreacted pentanoic acid and higher-boiling di-brominated byproducts.

  • Crystallization: While 2-bromopentanoic acid is a liquid at room temperature, some impurities may be solid.[6] If the crude product contains solid impurities, filtration prior to distillation can be beneficial. Techniques like recrystallization are more suitable for solid products.[7]

  • Washing: Before distillation, washing the crude product with water can help remove any remaining HBr or phosphorus acids.

Data Summary Tables

Table 1: Influence of Key Reaction Parameters on Yield and Purity

ParameterConditionImpact on YieldImpact on PurityRationale
Catalyst (PBr₃) Catalytic AmountOptimal High Sufficient to generate the acyl bromide intermediate required for α-bromination.[4]
InsufficientLow HighIncomplete conversion of carboxylic acid to the reactive acyl bromide.
Bromine (Br₂) Stoichiometry 1.0 - 1.1 equivalentsGood to High High Provides enough reagent for mono-bromination without promoting excessive side reactions.
> 1.5 equivalentsHighLow Increased risk of forming di-brominated byproducts.
Temperature 80 - 120 °COptimal High Balances reaction rate with minimizing thermal decomposition or elimination side reactions.[2]
> 140 °CVariableLow Can lead to the formation of unsaturated acid byproducts through HBr elimination.[1][2]
Reaction Time InsufficientLow HighIncomplete consumption of starting material.
ExcessiveHighLow May increase the formation of di-brominated and other degradation products.

Table 2: Physicochemical Properties of 2-Bromopentanoic Acid

PropertyValueSource
Molecular Formula C₅H₉BrO₂[8]
Molecular Weight 181.03 g/mol [6][8]
Appearance Clear, pale yellow liquid[6]
Boiling Point 132-135 °C (at 15 mmHg)[6]
Density ~1.475 g/cm³[6]
Refractive Index ~1.490[6]
CAS Number 584-93-0[9]

Detailed Experimental Protocol

This protocol describes the synthesis of 2-bromopentanoic acid from pentanoic acid via the Hell-Volhard-Zelinsky reaction.

Materials and Equipment:

  • Pentanoic acid

  • Red phosphorus, finely divided (or Phosphorus Tribromide, PBr₃)

  • Bromine (Br₂)

  • Round-bottom flask (e.g., 250 mL)

  • Reflux condenser with a gas outlet/drying tube

  • Dropping funnel

  • Heating mantle with magnetic stirring

  • Distillation apparatus for vacuum distillation

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add pentanoic acid (e.g., 0.5 mol) and a catalytic amount of red phosphorus (e.g., 0.05 mol). Alternatively, a catalytic amount of PBr₃ (e.g., 0.02 mol) can be used instead of red phosphorus.

  • Initial Heating: Gently heat the mixture to approximately 60-70 °C with stirring.

  • Bromine Addition: Slowly add bromine (e.g., 0.55 mol, 1.1 equivalents) to the reaction mixture via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and HBr gas will be evolved. Ensure the addition rate is controlled to prevent an excessive temperature increase. The gas should be vented through a trap (e.g., a sodium hydroxide solution).

  • Reaction: After the addition is complete, increase the temperature and heat the mixture under reflux (typically 100-120 °C) until the red-brown color of bromine has faded, indicating its consumption. This may take several hours.

  • Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature. Slowly and carefully add water (e.g., 20 mL) to the mixture to hydrolyze the intermediate pentanoyl bromide and any remaining PBr₃. This step is exothermic and will produce HBr.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and then with a saturated sodium bisulfite solution to remove any unreacted bromine. Finally, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting crude oil by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 132-135 °C (15 mmHg) as pure 2-bromopentanoic acid.

Visualizations: Mechanism and Workflows

The following diagrams illustrate the chemical pathways and procedural flows associated with this synthesis.

HVZ_Mechanism Hell-Volhard-Zelinsky (HVZ) Reaction Mechanism Start Pentanoic Acid AcylBromide Pentanoyl Bromide (Intermediate) Start->AcylBromide Activation PBr3 PBr₃ (Catalyst) PBr3->AcylBromide Enol Acyl Bromide Enol AcylBromide->Enol Tautomerization AlphaBromoAcylBromide 2-Bromopentanoyl Bromide Enol->AlphaBromoAcylBromide α-Bromination Br2 Br₂ Br2->AlphaBromoAcylBromide Product 2-Bromopentanoic Acid (Final Product) AlphaBromoAcylBromide->Product Hydrolysis H2O H₂O (Workup) H2O->Product

Caption: Key stages of the Hell-Volhard-Zelinsky (HVZ) reaction.

Experimental_Workflow Experimental Workflow for Synthesis Start 1. Reagent Setup (Pentanoic Acid + PBr₃) AddBr2 2. Slow Addition of Br₂ (Control Temperature) Start->AddBr2 Reflux 3. Heat to Reflux (Monitor Progress) AddBr2->Reflux Cool 4. Cool to Room Temp. Reflux->Cool Hydrolysis 5. Quench with H₂O (Hydrolyze Intermediate) Cool->Hydrolysis Extract 6. Solvent Extraction Hydrolysis->Extract Wash 7. Wash Organic Layer (Remove Impurities) Extract->Wash Dry 8. Dry and Evaporate Wash->Dry Purify 9. Vacuum Distillation Dry->Purify End Pure 2-Bromopentanoic Acid Purify->End

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting_Tree Troubleshooting Decision Tree Problem Problem Encountered? LowYield Low Yield Problem->LowYield Yes Impure Impure Product Problem->Impure Yes Slow Slow Reaction Problem->Slow Yes CheckReagents Check Reagent Purity (Anhydrous?) LowYield->CheckReagents CheckStoich Verify Stoichiometry (Sufficient Br₂?) LowYield->CheckStoich CheckTempTime Optimize Temp/Time (Sufficient Heat?) LowYield->CheckTempTime CheckBr2 Reduce Br₂ Excess Impure->CheckBr2 CheckTemp Lower Reaction Temp. Impure->CheckTemp ImprovePurify Improve Purification (Efficient Distillation?) Impure->ImprovePurify CheckCatalyst Check Catalyst Amount and Activity Slow->CheckCatalyst IncreaseTemp Increase Temperature (Cautiously) Slow->IncreaseTemp

Caption: A decision tree for troubleshooting common synthesis issues.

References

Handling and storage recommendations for 2-Bromovaleric acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling, storage, and disposal of 2-Bromovaleric acid, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous chemical.[1] It is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3] It may also be toxic by inhalation and in contact with skin.[4][5]

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

A2: To ensure safety, a comprehensive suite of PPE is required. This includes:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that meets ANSI Z.87.1 or European Standard EN166 standards.[1][6][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[7][8][9] Always inspect gloves before use and dispose of them properly after handling.[3][6]

  • Body Protection: A chemical-resistant lab coat or apron should be worn to protect your clothing and skin.[6][8][10] Ensure it is buttoned and fits correctly.[6]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a fume hood.[1][8][10] If ventilation is insufficient or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][6]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations. Store this compound in a tightly sealed, chemically resistant container in a cool, dry, and well-ventilated area.[1][10][11] The storage area should be locked up.[2][10] Avoid exposure to moisture.[3]

Q4: Which substances are incompatible with this compound?

A4: To prevent dangerous reactions, keep this compound segregated from strong oxidizing agents, strong bases, and reducing agents.[1][3][12]

Q5: What is the correct procedure for cleaning up a this compound spill?

A5: In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[3] Absorb the spill with an inert, non-combustible material such as sand, silica gel, or an acid binder.[1][13] Collect the absorbed material into a suitable, closed container for disposal.[1][3] Do not let the chemical enter drains or the environment.[1][3]

Q6: What are the immediate first-aid measures in case of exposure?

A6: Immediate action is critical in case of accidental exposure:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][12]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[1][12] Seek immediate medical attention.[1][12]

  • Inhalation: Move the person to fresh air.[1][12] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[1][12][14] Seek immediate medical attention.[1][12]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and have the victim drink water (two glasses at most).[2] Call a physician or poison control center immediately.[1][2]

Q7: How should I dispose of this compound waste?

A7: Dispose of this compound and its containers at an approved waste disposal plant.[1][2] All disposal activities must comply with federal, state, and local regulations.[13] Contact a licensed professional waste disposal service for guidance.[3]

Quantitative Data Summary

PropertyValueSource(s)
CAS Number 584-93-0[1][4]
Molecular Formula C5H9BrO2[15]
Molecular Weight 181.03 g/mol [4]
Appearance Colorless to pale yellow liquid or low-melting solid[10]
Odor Sharp, pungent[10]
Boiling Point 132-136 °C / 25 mmHg[4][5]
Density 1.381 g/mL at 25 °C[4][5]
Flash Point 113 °C (235.4 °F) - closed cup[4]
UN Number UN3265[16]
Hazard Class 8 (Corrosive)[16]

Experimental Protocols

Spill Cleanup Protocol
  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Don Personal Protective Equipment (PPE): Before approaching the spill, put on the required PPE: chemical-resistant gloves, safety goggles, a face shield, and a lab coat. If significant vapors are present, a respirator is necessary.[1][6][8]

  • Contain the Spill: Use an inert absorbent material like sand, diatomite, or a commercial acid binder to contain the spill.[1][13]

  • Absorb the Spill: Carefully cover the spill with the absorbent material.

  • Collect the Waste: Once the acid is fully absorbed, use non-sparking tools to scoop the material into a designated, labeled, and sealable container for hazardous waste.[1]

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

  • Dispose of Waste: Dispose of the sealed container and any contaminated PPE through a licensed chemical waste management company in accordance with all regulations.[3][13]

First-Aid Protocol
  • General Advice: Move the victim out of the dangerous area. First aiders should protect themselves. Show the Safety Data Sheet (SDS) to the attending physician.[2][3]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the skin with copious amounts of water/shower for at least 15 minutes.[2] Seek immediate medical attention.[1]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes.[2] If present, remove contact lenses and continue rinsing.[2] Immediately call a poison center or doctor.[2]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2][10] If breathing has stopped, perform artificial respiration.[1] Call a poison center or doctor immediately.[2]

  • If Swallowed: Rinse the mouth thoroughly with water.[2][10] Do NOT induce vomiting.[1][10] Immediately call a poison center or doctor.[2]

Logical Workflow Diagram

G cluster_prep Preparation & Handling cluster_storage Storage cluster_emergency Emergency Procedures cluster_disposal Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe Step 1 ventilation Work in a Well-Ventilated Area (Fume Hood Recommended) ppe->ventilation Step 2 handling Use Proper Handling Techniques (e.g., use funnels, secure containers) ventilation->handling Step 3 storage_loc Store in a Cool, Dry, Well-Ventilated Area handling->storage_loc After Use spill Spill Occurs handling->spill exposure Personnel Exposure handling->exposure container Keep Container Tightly Closed storage_loc->container segregation Segregate from Incompatibles: - Strong Oxidizing Agents - Strong Bases - Reducing Agents container->segregation disposal Dispose of as Hazardous Waste via Licensed Service segregation->disposal Expired/Unused Chemical spill_protocol Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect for Disposal spill->spill_protocol first_aid Follow First-Aid Protocol: 1. Remove from source 2. Flush affected area 3. Seek Immediate Medical Attention exposure->first_aid spill_protocol->disposal first_aid->disposal Contaminated Items

Caption: Workflow for handling, storage, and emergency procedures for this compound.

References

Technical Support Center: Reactions with 2-Bromovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromovaleric acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound?

This compound is a secondary bromoalkanoic acid, making it susceptible to two main competing reaction pathways: nucleophilic substitution (S(_N)) and elimination (E).[1] The desired reaction will dictate the optimal conditions, as side product formation is common.

  • Nucleophilic Substitution (S(_N)): In this reaction, the bromide ion is replaced by a nucleophile.[1] Common nucleophiles include hydroxide ions (to form 2-hydroxyvaleric acid), alkoxides (to form ethers), and ammonia or amines (to form 2-aminovaleric acid derivatives). These reactions can proceed through S(_N)1 or S(_N)2 mechanisms.

  • Elimination (E): This pathway involves the removal of a hydrogen atom and the bromine atom from adjacent carbons, resulting in the formation of a carbon-carbon double bond.[1] The primary elimination products of this compound are 2-pentenoic acid and, to a lesser extent, 3-pentenoic acid. Elimination reactions can occur via E1 or E2 mechanisms.

Q2: What are the expected side products when preparing this compound via the Hell-Volhard-Zelinsky (HVZ) reaction?

The Hell-Volhard-Zelinsky (HVZ) reaction is a common method for synthesizing α-bromo carboxylic acids from carboxylic acids.[2][3][4][5] While generally efficient, side products can arise, particularly under harsh conditions. A potential side product formed at high temperatures is the α,β-unsaturated carboxylic acid, which results from the elimination of hydrogen bromide from the this compound product.[2][3]

Troubleshooting Guides

Issue 1: Low yield of the desired substitution product (e.g., 2-hydroxyvaleric acid) due to competing elimination reactions.

Root Cause: Elimination reactions are favored by conditions that promote the removal of a proton by a base.[1] For a secondary halide like this compound, the balance between substitution and elimination is sensitive to reaction parameters.

Solutions:

  • Temperature: Lower reaction temperatures generally favor substitution over elimination.

  • Base/Nucleophile: Use a less sterically hindered and weaker base that is a good nucleophile. For example, using a dilute solution of sodium hydroxide in water will favor substitution, while a concentrated solution of potassium tert-butoxide in ethanol will strongly favor elimination.

  • Solvent: A more polar, protic solvent like water encourages substitution, whereas a less polar solvent like ethanol can promote elimination.[1]

Hypothetical Product Distribution Data:

Temperature (°C)BaseSolventSubstitution Product Yield (%)Elimination Product Yield (%)
250.1 M NaOHWater8515
751.0 M NaOHWater6040
751.0 M KOHEthanol2080
751.0 M KOtButert-Butanol<5>95

Experimental Protocol: Synthesis of 2-Hydroxyvaleric Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a 1:1 mixture of water and a co-solvent like THF to ensure solubility.

  • Reagent Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium bicarbonate (1.1 equivalents) dropwise. The use of a mild base like bicarbonate minimizes the competing elimination reaction.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, acidify the mixture to a pH of ~2 with dilute HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temp Temperature Substitution Substitution Favored Temp->Substitution Low Elimination Elimination Favored Temp->Elimination High Base Base/Nucleophile Base->Substitution Weak, Good Nucleophile Base->Elimination Strong, Bulky Solvent Solvent Solvent->Substitution Polar, Protic Solvent->Elimination Less Polar

Caption: Key factors in Fischer esterification.

Issue 3: Difficulty in achieving selective amination of this compound.

Root Cause: The reaction of this compound with ammonia or primary amines to form 2-aminovaleric acid can be complicated by over-alkylation, where the product amine acts as a nucleophile and reacts with another molecule of the starting material. Elimination reactions can also compete.

Common Side Products:

  • Dialkylated Amine: The secondary amine formed from the initial reaction can react further with this compound.

  • Elimination Products: 2-pentenoic acid and 3-pentenoic acid.

Solutions:

  • Use a Large Excess of the Aminating Agent: Using a large excess of ammonia or the primary amine will increase the probability that the this compound will react with the desired amine rather than the product amine.

  • Protecting Groups: For more complex syntheses, protecting the amine functionality after the initial substitution can prevent over-alkylation.

  • Alternative Methods: Consider alternative synthetic routes such as the Gabriel synthesis or reductive amination of the corresponding α-keto acid if direct amination proves problematic.

Experimental Protocol: Amination of this compound

  • Reaction Setup: In a sealed pressure vessel, dissolve this compound (1 equivalent) in a large excess of concentrated aqueous ammonia.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-70°C) for several hours. The progress of the reaction should be monitored.

  • Workup: Cool the reaction vessel and carefully vent any excess pressure. Remove the excess ammonia under reduced pressure.

  • Purification: The resulting amino acid can often be purified by crystallization or ion-exchange chromatography.

Decision Pathway for Amination Strategy

G Start Desired Product: 2-Aminovaleric Acid DirectAmination Direct Amination with NH3 Start->DirectAmination Overalkylation Over-alkylation a Problem? DirectAmination->Overalkylation ExcessNH3 Use Large Excess of NH3 Overalkylation->ExcessNH3 Yes Alternative Consider Alternative Synthesis Overalkylation->Alternative Yes, still problematic ExcessNH3->DirectAmination Retry

Caption: Decision-making for amination reactions.

References

Stability of 2-Bromovaleric acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Bromovaleric acid under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, and to a lesser extent, photodegradation and thermal decomposition. As an α-bromo carboxylic acid, the bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack.

  • Hydrolysis: This is a major degradation pathway where the bromine atom is displaced by a hydroxyl group, forming 2-hydroxyvaleric acid. The rate of hydrolysis is significantly influenced by pH and temperature. It can be catalyzed by both acids and bases.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of halogenated organic acids. The energy from the light can lead to the cleavage of the carbon-bromine bond, initiating radical reactions.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose. The decomposition products can vary depending on the temperature and atmosphere (e.g., presence of oxygen).

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container made of a compatible material (e.g., glass or a resistant polymer) to protect it from moisture and light. Storage at refrigerated temperatures (2-8 °C) is recommended for long-term stability.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly pH-dependent. Both acidic and basic conditions can accelerate its hydrolysis.[1]

  • Acidic Conditions: In the presence of strong acids, the hydrolysis rate may increase.

  • Neutral Conditions: Hydrolysis still occurs at a neutral pH, though typically at a slower rate compared to acidic or basic conditions.

  • Basic Conditions: Under basic conditions, the carboxylate anion is formed, and the molecule is highly susceptible to nucleophilic attack by hydroxide ions, leading to a significant increase in the rate of hydrolysis.

Q4: Is this compound sensitive to light?

A4: Yes, like many halogenated organic compounds, this compound can be sensitive to light, especially UV radiation. Photodegradation can occur through the cleavage of the C-Br bond, leading to the formation of radical species and subsequent degradation products. It is recommended to handle and store the compound in amber glass containers or otherwise protected from light.

Troubleshooting Guides

Issue 1: Inconsistent results in reactions involving this compound.
Potential Cause Troubleshooting Step
Degradation of this compound stock solution. Store the stock solution in a tightly sealed, amber glass vial at 2-8°C. Prepare fresh solutions for critical experiments.
Reaction with incompatible solvents or reagents. Ensure that the solvents and other reagents used in your experiment are compatible with this compound. Avoid strong bases and highly nucleophilic species unless they are part of the intended reaction.
Side reactions due to impurities. Use high-purity this compound. If impurities are suspected, purify the compound before use.
Issue 2: Unexpected peak formation in HPLC analysis of a sample containing this compound.
Potential Cause Troubleshooting Step
On-column degradation. Ensure the mobile phase pH is compatible with the stability of this compound. A slightly acidic mobile phase is generally preferred. Also, check for compatibility with the stationary phase.
Degradation in the sample vial before injection. Minimize the time the sample spends in the autosampler. If possible, use a cooled autosampler. Prepare samples immediately before analysis.
Formation of hydrolysis product (2-hydroxyvaleric acid). Confirm the identity of the unexpected peak by mass spectrometry or by comparing its retention time with a standard of 2-hydroxyvaleric acid. If hydrolysis is confirmed, re-evaluate the sample preparation and storage procedures to minimize water content and control pH.

Quantitative Data Summary

Condition Parameter Expected Behavior for this compound Notes
Hydrolysis (Aqueous Solution) Half-life (t½)Highly dependent on pH and temperature. Expected to be shorter at higher pH and temperature.At room temperature, the half-life can range from hours to days depending on the pH.
Photodegradation Quantum Yield (Φ)Expected to be wavelength-dependent.The rate of photodegradation is generally proportional to the number of halogen atoms in haloacetic acids.
Thermal Decomposition Decomposition TemperatureDecomposes at elevated temperatures.Specific onset temperature and products are not well-documented and should be determined experimentally (e.g., by TGA/DSC).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions, as recommended by ICH guidelines.[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a shorter period (e.g., 30 minutes, 1, 2, 4 hours) due to expected rapid degradation.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protect from light for a specified period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Expose the solid this compound and a solution of the compound to dry heat (e.g., 80°C) for a specified period.

  • Photodegradation: Expose the solid compound and a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute the samples to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage degradation of this compound.

  • Analyze the chromatograms for the appearance and growth of degradation peaks.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the analysis of this compound and its degradation products.[3][4]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic solvent (e.g., acetonitrile or methanol). A starting gradient could be 95:5 (aqueous:organic) ramping to 5:95 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has absorbance (e.g., around 210 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity: Demonstrate that the method can separate this compound from its degradation products generated during the forced degradation study. Peak purity analysis using a diode array detector is recommended.

3. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Visualizations

Stability_Assessment_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_reporting Reporting start Define Stability Study Objectives select_conditions Select Stress Conditions (pH, Temp, Light, Oxidative) start->select_conditions prepare_samples Prepare this compound Samples select_conditions->prepare_samples expose_samples Expose Samples to Stress Conditions prepare_samples->expose_samples collect_samples Collect Samples at Time Points expose_samples->collect_samples hplc_analysis Analyze by Stability-Indicating HPLC Method collect_samples->hplc_analysis quantify_degradation Quantify Degradation & Identify Products hplc_analysis->quantify_degradation data_evaluation Evaluate Data & Determine Degradation Pathways quantify_degradation->data_evaluation final_report Generate Stability Report data_evaluation->final_report

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_reagent_issues Reagent Issues cluster_condition_issues Condition Issues start Inconsistent Experimental Results check_reagent Check Purity and Storage of This compound start->check_reagent check_conditions Verify Reaction/Analytical Conditions (pH, Temp, Solvent) start->check_conditions degraded_reagent Degraded Reagent check_reagent->degraded_reagent impure_reagent Impure Reagent check_reagent->impure_reagent improper_ph Improper pH check_conditions->improper_ph high_temp Excessive Temperature check_conditions->high_temp incompatible_solvent Incompatible Solvent check_conditions->incompatible_solvent solution_reagent Use Freshly Prepared Solution or Purify Reagent degraded_reagent->solution_reagent impure_reagent->solution_reagent solution_conditions Optimize and Control Experimental Conditions improper_ph->solution_conditions high_temp->solution_conditions incompatible_solvent->solution_conditions

Caption: Troubleshooting logic for experiments with this compound.

References

Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low peptide yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in SPPS?

Low peptide yield in SPPS can arise from several factors throughout the synthesis process. The most frequent culprits include:

  • Incomplete Deprotection: The failure to completely remove the N-terminal protecting group (commonly Fmoc) from the growing peptide chain is a primary cause of truncated sequences. This prevents the subsequent amino acid from being added.

  • Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin leads to deletion sequences, where an amino acid is missing from the final peptide. This is often an issue with sterically hindered amino acids or "difficult" sequences.[1]

  • Peptide Aggregation: Inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, making reactive sites inaccessible to reagents for both deprotection and coupling. This is a significant cause of failure, especially in the synthesis of long or hydrophobic peptides.

  • Resin and Linker Issues: Suboptimal resin loading, poor swelling of the resin in the synthesis solvent, or instability of the linker under the reaction conditions can all significantly reduce the final yield.

  • Problems with Cleavage and Final Deprotection: Inefficient cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups can result in a lower recovery of the desired product.[1]

Q2: How can I identify the cause of my low yield?

Identifying the root cause of low yield often requires a combination of in-process monitoring and analysis of the crude product:

  • Colorimetric Tests: Qualitative tests like the Kaiser test (for primary amines) can be performed on a few resin beads to check for the completeness of the coupling reaction. A positive result (blue color) indicates the presence of free amines and, therefore, an incomplete coupling.[1]

  • Mass Spectrometry (MS) Analysis of the Crude Product: Analyzing the crude peptide by MS is the most direct method to identify the nature of impurities. The presence of sequences with lower molecular weights than the target peptide suggests truncation (from incomplete deprotection followed by capping) or deletion (from incomplete coupling) events.[1]

  • High-Performance Liquid Chromatography (HPLC) Analysis of the Crude Product: HPLC of the crude product can reveal the complexity of the sample. A low-purity profile with multiple peaks indicates that side reactions or incomplete steps have occurred during the synthesis.[1]

Q3: What is a "difficult sequence" and how does it impact yield?

A "difficult sequence" refers to a peptide chain that is prone to forming stable secondary structures, such as β-sheets, on the resin. This leads to aggregation, which hinders the access of reagents to the growing peptide chain. The result is often incomplete deprotection and coupling reactions, leading to significantly lower yields of the target peptide. Sequences that are rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) or β-branched amino acids are often categorized as difficult.

Troubleshooting Guides

Issue 1: Incomplete Fmoc-Deprotection
  • Symptoms:

    • Low yield of the final product.

    • Mass spectrometry analysis shows significant amounts of truncated peptide sequences.

    • A negative Kaiser test result after the deprotection step (indicating no free primary amine).

  • Possible Causes & Solutions:

    • Insufficient deprotection time or reagent concentration: Increase the deprotection time or use a stronger deprotection solution.

    • Degraded deprotection reagent: Use fresh, high-quality deprotection reagents. Piperidine, a common deprotection reagent, can degrade over time.[1]

    • Peptide aggregation hindering reagent access: Address aggregation by using chaotropic salts, special solvents, or by elevating the temperature.

Issue 2: Poor Coupling Efficiency
  • Symptoms:

    • Low final yield.

    • Mass spectrometry analysis reveals deletion sequences (peptides missing one or more amino acids).

    • A positive Kaiser test result after the coupling step.

  • Possible Causes & Solutions:

    • Steric hindrance of amino acids: For bulky amino acids, increase the coupling time, use a more potent coupling reagent, or perform a "double coupling" where the coupling step is repeated.

    • Low quality or degraded reagents: Ensure all amino acids and coupling reagents are fresh and of high purity.[1]

    • Peptide aggregation: Similar to deprotection issues, aggregation can be a major barrier. Employ strategies to disrupt secondary structures.

Issue 3: Incomplete Cleavage from the Resin
  • Symptoms:

    • Very low or no peptide recovered after precipitation.

    • The resin may retain a color characteristic of the cleaved peptide.

  • Possible Causes & Solutions:

    • Insufficient cleavage time: Increase the cleavage reaction time. For some peptides and resins, this may require several hours.

    • Inappropriate cleavage cocktail: Ensure the cleavage cocktail contains the correct scavengers for the amino acids in your peptide sequence. For example, peptides containing Cys, Met, or Trp require specific scavengers to prevent side reactions.

    • Premature cleavage from an acid-labile linker: If using a very acid-sensitive linker, the slight acidity of some coupling activators can cause premature cleavage. Consider using a more robust linker.[1]

Data Presentation

Table 1: Impact of Stepwise Efficiency on Overall Yield

This table illustrates how minor inefficiencies in each coupling and deprotection step can dramatically reduce the overall yield of the final peptide, especially for longer sequences.

Stepwise Efficiency per CycleOverall Theoretical Yield (20-mer peptide)Overall Theoretical Yield (50-mer peptide)Overall Theoretical Yield (70-mer peptide)
97.0%54.4%21.8%1.4%[2]
98.0%66.8%36.4%13.3%
99.0%81.8%60.5%24.0%[2]
99.5%90.5%77.8%50.0%[2]

Table 2: Comparative Performance of Common Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the synthesized peptide. This table provides a comparison of several common coupling reagents. Yields are approximate and can vary based on the specific peptide sequence and reaction conditions.

Coupling ReagentAdditiveBaseTypical Reaction Time (min)Approximate Yield (%)
HATUHOAtDIPEA30~99
HBTUHOBtDIPEA30~95-98
TBTUHOBtDIPEA30~95-98
PyBOPHOBtDIPEA30~95
COMU-DIPEA15-30>99

Table 3: Common Scavenger Cocktails for TFA Cleavage

The composition of the cleavage cocktail is critical for preventing side reactions with sensitive amino acid residues.

Scavenger Cocktail (Reagent)CompositionPrimary Use
Reagent BTFA/TIS/H₂O (95:2.5:2.5)General purpose, good for peptides with Trp(Boc).[3]
Reagent KTFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)For peptides with multiple Arg, Cys, or Met residues.
"Odorless" CocktailTFA/TIS/Dithiothreitol (DTT)/H₂O (88:2:5:5)Alternative to cocktails with odorous thiols.

Experimental Protocols

Protocol 1: Manual Fmoc-Deprotection
  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Initial Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes.

  • Second Deprotection: Drain the piperidine solution and add a fresh 20% piperidine/DMF solution. Agitate for an additional 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Manual Amino Acid Coupling using HBTU
  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) and mix for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 30-120 minutes. For difficult couplings, the reaction time can be extended.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), followed by dichloromethane (DCM) (2-3 times), and finally DMF (2-3 times).

Protocol 3: Capping of Unreacted Amines
  • Preparation: Prepare a capping solution of acetic anhydride, pyridine, and DMF (e.g., in a 1:1:3 ratio).

  • Capping Reaction: Add the capping solution to the resin after a coupling step and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF.

Protocol 4: Cleavage of Peptide from the Resin using TFA
  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction: Add the appropriate TFA cleavage cocktail (containing scavengers) to the dry resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1-3 hours.[1]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold diethyl ether 2-3 times.

  • Drying: Dry the peptide pellet under vacuum.

Protocol 5: Kaiser Test
  • Sample Preparation: Take a small sample of resin beads (10-15 beads) and place them in a small test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions:

    • Solution A: Potassium cyanide in pyridine.

    • Solution B: Ninhydrin in n-butanol.

    • Solution C: Phenol in n-butanol.

  • Heating: Heat the test tube at 110°C for 5 minutes.

  • Observation: A blue color indicates the presence of free primary amines (positive result). A yellow or colorless solution indicates their absence (negative result).

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_diagnosis Diagnosis cluster_troubleshooting Troubleshooting Actions cluster_resolution Resolution start Low Peptide Yield Observed analyze_crude Analyze Crude Product (HPLC, Mass Spec) start->analyze_crude identify_issue Identify Predominant Impurity analyze_crude->identify_issue truncation Truncated Sequences identify_issue->truncation Truncation deletion Deletion Sequences identify_issue->deletion Deletion incomplete_cleavage Low Recovery of Target Mass identify_issue->incomplete_cleavage Low Recovery check_deprotection Check Deprotection Protocol - Reagent quality - Reaction time truncation->check_deprotection check_coupling Check Coupling Protocol - Reagent quality - Double couple - Change coupling reagent deletion->check_coupling check_cleavage Check Cleavage Protocol - Scavenger choice - Reaction time incomplete_cleavage->check_cleavage check_aggregation Address Aggregation - Chaotropic salts - High temperature check_deprotection->check_aggregation check_coupling->check_aggregation resynthesize Re-synthesize Peptide with Optimized Protocol check_cleavage->resynthesize check_aggregation->resynthesize

Caption: A workflow for troubleshooting low yield in SPPS.

Fmoc_SPPS_Cycle Resin Resin with Free Amine Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Capping Optional: Capping (Acetic Anhydride) Wash1->Capping Deprotection Fmoc-Deprotection (Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Capping->Wash2 Wash2->Deprotection Wash3 Wash (DMF) Deprotection->Wash3 Wash3->Resin Next Cycle Elongated_Peptide Elongated Peptide-Resin Wash3->Elongated_Peptide Final Cycle Cleavage Final Cleavage (TFA + Scavengers) Elongated_Peptide->Cleavage Final_Peptide Purified Peptide Cleavage->Final_Peptide

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

References

Navigating the Corrosive Landscape of 2-Bromovaleric Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the corrosive properties of 2-Bromovaleric acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the safe and effective handling of this chemical in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected Corrosion of Equipment Material incompatibility with this compound.1. Immediately and safely remove the affected equipment from service. 2. Neutralize any residual acid on the equipment (see Neutralization Protocol). 3. Consult the Material Compatibility Table below to select appropriate equipment materials. 4. For future experiments, pre-test materials under experimental conditions if compatibility is uncertain.
Visible Fumes or Pungent Odor During Handling Inadequate ventilation or improper handling technique.[1][2]1. Ensure all work is conducted in a properly functioning chemical fume hood.[1][3] 2. Verify that the fume hood sash is at the appropriate height. 3. Review and adhere to proper handling procedures, minimizing the generation of aerosols or vapors.[1][4] 4. Check personal protective equipment (PPE) for proper fit and integrity.
Skin or Eye Contact Accidental splash or improper PPE usage.1. Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1] 2. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
Spill of this compound Improper handling, container failure, or accident.1. Evacuate the immediate area and alert personnel. 2. Ensure proper ventilation. 3. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or an acid binder.[1] 4. Do not use combustible materials like sawdust.[1] 5. Collect the absorbed material into a suitable, closed container for disposal.[1] 6. Neutralize the spill area with a suitable agent (e.g., sodium bicarbonate solution) and decontaminate.
Discoloration or Degradation of Stored this compound Improper storage conditions, such as exposure to light, heat, or incompatible materials.1. Store this compound in a cool, dry, and well-ventilated area away from direct sunlight.[1][2] 2. Ensure the container is tightly sealed and made of a compatible material.[2] 3. Segregate from incompatible materials such as strong bases and oxidizing agents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary corrosive hazards of this compound?

A1: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled.[2] Its corrosive nature extends to certain metals.

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: The following PPE is essential to ensure personal safety:

  • Eye and Face Protection: Chemical safety goggles and a face shield.[5][6]

  • Skin Protection: Chemical-resistant gloves (Nitrile or Butyl rubber are recommended), a lab coat, and closed-toe shoes.[3][6]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic acids/vapors should be used.[5][6]

Q3: How should I properly store this compound?

A3: Store this compound in a tightly closed, chemically resistant container in a cool, dry, and well-ventilated area.[1][2] It should be segregated from incompatible materials, particularly strong bases and oxidizing agents.[1]

Q4: What materials should I avoid for my experimental setup when using this compound?

A4: Avoid using materials that are not resistant to corrosive organic acids. This includes certain metals that can be corroded by the acid and some plastics that may degrade. Refer to the Material Compatibility Table for guidance.

Q5: In case of a spill, what is the first thing I should do?

A5: The immediate priority is to ensure the safety of all personnel. Evacuate the area and alert others. Only trained personnel with appropriate PPE should handle the cleanup.

Data Presentation

Table 1: Material Compatibility with this compound (General Guidance)

Material Compatibility Rating Notes
Metals
Stainless Steel 316GoodMinor to moderate corrosion may occur over time, especially at elevated temperatures.
Stainless Steel 304FairMore susceptible to corrosion than 316 stainless steel.
AluminumPoorNot recommended for use.
Carbon SteelPoorNot recommended for use.
Plastics
Polytetrafluoroethylene (PTFE)ExcellentHighly resistant to a wide range of chemicals.
Polyvinylidene fluoride (PVDF)ExcellentOffers excellent chemical resistance.
Polypropylene (PP)GoodGenerally suitable for use at room temperature.
Polyvinyl Chloride (PVC)FairMay show signs of degradation over time.
Elastomers
Viton® (FKM)GoodGood resistance to many corrosive chemicals.
Kalrez® (FFKM)ExcellentExcellent chemical resistance, but at a higher cost.
Buna-N (Nitrile)Fair to PoorNot generally recommended for prolonged contact.
EPDMPoorNot recommended for use.

Disclaimer: This table provides general guidance. It is crucial to conduct specific compatibility testing for your exact experimental conditions (temperature, concentration, and duration of exposure).

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendation Standard
Eye/Face Protection Chemical safety goggles and face shieldANSI Z87.1 / EN 166
Hand Protection Nitrile or Butyl rubber glovesASTM F739 / EN 374
Body Protection Chemical-resistant lab coat or apron
Respiratory Protection NIOSH-approved respirator with organic vapor/acid gas cartridgesNIOSH 42 CFR 84 / EN 14387

Experimental Protocols

Protocol 1: Material Compatibility Testing

Objective: To determine the compatibility of a specific material with this compound under experimental conditions.

Materials:

  • Material coupons of known weight and surface area

  • Glass container with a sealed lid

  • This compound

  • Analytical balance

  • Temperature-controlled environment (e.g., oven or water bath)

  • Appropriate PPE

Procedure:

  • Clean and dry the material coupons and record their initial weight to four decimal places.

  • Place the coupons in the glass container.

  • Carefully add enough this compound to fully immerse the coupons.

  • Seal the container to prevent evaporation.

  • Place the container in the temperature-controlled environment set to the desired experimental temperature.

  • After the specified exposure time (e.g., 24 hours, 7 days), carefully remove the coupons.

  • Neutralize any residual acid on the coupons by rinsing with a dilute solution of sodium bicarbonate, followed by deionized water.

  • Dry the coupons thoroughly.

  • Record the final weight of the coupons.

  • Calculate the weight loss and observe any changes in appearance (e.g., discoloration, pitting, swelling).

Protocol 2: Neutralization of this compound Waste

Objective: To safely neutralize waste this compound before disposal.

Materials:

  • Waste this compound

  • Sodium bicarbonate (NaHCO₃) or another weak base

  • Large, appropriate chemical-resistant container (e.g., HDPE)

  • Stirring rod or magnetic stirrer

  • pH indicator strips or a calibrated pH meter

  • Appropriate PPE

Procedure:

  • Work in a well-ventilated fume hood.

  • Place the waste this compound in the large container.

  • Slowly and carefully add a weak base, such as a saturated solution of sodium bicarbonate, to the acid while stirring continuously. Caution: The reaction may be exothermic and produce gas (CO₂). Add the base in small increments to control the reaction rate.

  • Monitor the pH of the solution regularly using pH strips or a pH meter.

  • Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Allow the neutralized solution to cool to room temperature.

  • Dispose of the neutralized solution in accordance with local, state, and federal regulations.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Waste start Don Appropriate PPE setup Set Up in Fume Hood start->setup measure Measure this compound setup->measure react Perform Experiment measure->react decontaminate Decontaminate Equipment react->decontaminate neutralize Neutralize Waste decontaminate->neutralize dispose Dispose of Waste neutralize->dispose spill_response spill Spill Occurs evacuate Evacuate & Alert spill->evacuate ppe Don PPE evacuate->ppe contain Contain Spill (Inert Absorbent) ppe->contain collect Collect Waste contain->collect neutralize Neutralize Area collect->neutralize decontaminate Decontaminate neutralize->decontaminate dispose Dispose of Waste decontaminate->dispose

References

Technical Support Center: Safe Disposal of 2-Bromovaleric Acid Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing 2-Bromovaleric acid. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Summary of Chemical Data

This compound is a corrosive and toxic halogenated organic compound requiring specialized disposal procedures.[1][2][3] Key properties and safety information are summarized below.

PropertyValueReference
CAS Number 584-93-0[2][4]
Molecular Formula C5H9BrO2[3][5]
Molecular Weight 181.03 g/mol [2][4][5]
Appearance Colorless to pale yellow liquid with a pungent odor.[2]
Density 1.381 g/mL at 25 °C[2][3][4]
Boiling Point 132-136 °C / 25 mmHg[2][4][6]
Solubility Soluble in water.
Flash Point > 110 °C (230 °F)[2][4]
Hazard Class 8 (Corrosive), 6.1 (Toxic)[2][4][7]
Signal Word Danger[4]
Primary Hazards Toxic if swallowed, inhaled, or in contact with skin.[3] Causes severe skin burns and eye damage.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its waste considered hazardous? A1: this compound (also known as 2-bromopentanoic acid) is a halogenated carboxylic acid.[1] Its waste is classified as hazardous due to multiple characteristics: it is corrosive, acutely toxic upon ingestion, inhalation, or skin contact, and as a halogenated organic compound, it requires specific disposal methods to prevent environmental harm.[2][3][8]

Q2: Can I dispose of this compound waste down the sink? A2: No. Under no circumstances should organic liquids, especially halogenated organic compounds, be disposed of down a sink or sewer drain.[8][9] This is prohibited by hazardous waste regulations to prevent environmental contamination and damage to plumbing infrastructure.[8]

Q3: How should I store this compound waste before disposal? A3: All this compound waste must be collected in a designated, leak-proof container with a screw-top cap that can be tightly sealed.[9] The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Waste" and list "this compound" as a component.[9] Store the container in a cool, dry, well-ventilated area away from incompatible materials like strong bases and oxidizing agents.[10]

Q4: Is it necessary to neutralize the acidity of the waste before disposal? A4: While neutralization can make the waste less corrosive, the resulting solution is still considered hazardous waste because it contains a regulated brominated organic compound.[11][12] Some institutional safety protocols may require neutralization of corrosive waste. If you perform neutralization, it must be done carefully, and the neutralized waste must still be collected for disposal by a certified hazardous waste contractor.[12][13]

Q5: If I neutralize the waste, is it then safe for drain disposal? A5: No. Neutralizing the acid only addresses the corrosive characteristic (pH). The solution still contains the toxic, halogenated organic molecule.[12] Therefore, the neutralized solution must be collected and disposed of as hazardous aqueous waste.[12]

Q6: What should I do with materials contaminated with this compound, such as gloves, bench liners, or empty containers? A6: All solid materials that have come into contact with this compound are considered hazardous waste.[12] This includes personal protective equipment (PPE), spill cleanup materials, and empty chemical containers. These items should be collected in a designated solid hazardous waste container and disposed of through your institution's environmental health and safety (EHS) office.[12]

Troubleshooting Guide

IssueRecommended Action
Accidental mixing of this compound waste with non-halogenated solvent waste. The entire mixture must now be classified and treated as halogenated hazardous waste .[9] Immediately label the container to reflect its new contents and ensure it is segregated for proper disposal. The cost of disposing of mixed waste is significantly higher.[8]
A small spill of this compound occurs in a fume hood. Wearing appropriate PPE (gloves, goggles, lab coat), cover the spill with an inert absorbent material like sand, silica gel, or a commercial acid binder.[10] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[10][12]
The waste container becomes hot or releases fumes during neutralization. This indicates a strong exothermic reaction. Immediately stop adding the neutralizing agent. If safe to do so, place the container in an ice bath to cool it down.[13] Ensure the procedure is being performed within a certified chemical fume hood to control vapor release.[13] Proceed with adding the neutralizing agent much more slowly once the reaction has subsided.

Experimental Protocols

Protocol 1: Waste Collection and Segregation

  • Designate a Container: Select a chemically compatible, sealable container (e.g., a high-density polyethylene jug) exclusively for halogenated organic waste.[8]

  • Label Correctly: Before adding any waste, affix a hazardous waste label. Write "Halogenated Organic Waste" and list all components, including "this compound".[9]

  • Segregate Waste Streams: Collect all waste containing this compound, including rinsates from glassware, in this designated container. Do not mix with non-halogenated solvents, as this will classify the entire volume as the more expensive-to-dispose-of halogenated waste.[8][9]

  • Store Safely: Keep the waste container closed at all times except when adding waste.[9] Store it in a designated satellite accumulation area that is well-ventilated and away from incompatible chemicals.[10]

Protocol 2: Neutralization of Acidic Waste (if required)

Note: This procedure should only be performed by trained personnel in a chemical fume hood while wearing full PPE, including a face shield.[13]

  • Prepare a Base Solution: Prepare a dilute solution of sodium bicarbonate or sodium carbonate in a separate, larger container.

  • Cool the Acid Waste: Place the container of this compound waste into an ice water bath to dissipate heat generated during neutralization.[13]

  • Slow Addition: While stirring the acid waste gently, slowly add the dilute base solution in small increments.

  • Monitor pH: Periodically check the pH of the mixture using pH indicator strips. Continue adding base until the pH is stable between 6.0 and 8.0.[12]

  • Final Disposal: The resulting neutralized solution is still hazardous. Seal the container, ensure it is properly labeled as "Neutralized Halogenated Waste," and arrange for disposal through your institution's EHS office.[12]

Visual Workflow for Disposal

The following diagram outlines the decision-making process for the safe disposal of this compound waste.

G cluster_start Waste Generation cluster_characterize Characterization & Segregation cluster_action Action & Containment cluster_disposal Final Disposal start Generate Waste (this compound) is_spill Is it a spill? start->is_spill is_mixed Is it mixed with non-halogenated waste? is_spill->is_mixed No spill_protocol Follow Spill Cleanup Protocol is_spill->spill_protocol Yes treat_all_halo Label entire mixture as 'Halogenated Waste' is_mixed->treat_all_halo Yes collect_halo Collect in dedicated 'Halogenated Waste' container is_mixed->collect_halo No collect_solid Collect as Solid Hazardous Waste spill_protocol->collect_solid final_container Seal & Label Container: 'Hazardous Waste: Halogenated Organic' collect_solid->final_container neutralize Neutralize Acidic Waste? (Optional, per EHS) treat_all_halo->neutralize collect_halo->neutralize neutralize->final_container Yes or No ehs_pickup Arrange for pickup by Certified Waste Contractor via EHS Office final_container->ehs_pickup

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining 2-Bromovaleric Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of 2-Bromovaleric acid purity is critical for ensuring the quality, safety, and efficacy of subsequent applications, ranging from chemical synthesis to pharmaceutical development. This guide provides an objective comparison of the primary analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and comparative data.

The principal methods for analyzing this compound purity include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Titrimetry, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required level of sensitivity, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques for this compound purity determination.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Titrimetry Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Neutralization reaction between the acidic analyte and a standardized base.Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified standard.
Typical Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)Ultraviolet (UV), Refractive Index (RI), Mass Spectrometry (MS)Potentiometric or colorimetric endpoint detection.Nuclear Magnetic Resonance Detector.
Derivatization Often required to improve volatility and thermal stability (e.g., esterification).May be required for sensitive UV detection if the analyte lacks a strong chromophore.Not required.Not required.
Limit of Detection (LOD) Low (ng/mL to pg/mL range with MS).Low to moderate (µg/mL to ng/mL range).High (mg/mL range).Moderate (mg/mL range).
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range with MS).Low to moderate (µg/mL to ng/mL range).High (mg/mL range).Moderate (mg/mL range).
Precision (RSD) < 2%< 2%< 1%< 1%
Linearity (R²) > 0.99> 0.99> 0.99> 0.99
Strengths High resolution for volatile impurities, high sensitivity with MS detection.Wide applicability to non-volatile and thermally labile compounds, robust and reproducible.Simple, inexpensive, and highly precise for bulk purity assessment.Provides structural information, is a primary ratio method (no need for a standard of the analyte), and is non-destructive.
Limitations Derivatization can be time-consuming and introduce errors.May require derivatization for sensitive detection, and mobile phase disposal can be costly.Not suitable for detecting and quantifying trace impurities, and is non-specific.Lower sensitivity compared to chromatographic methods, and requires a high-field NMR spectrometer.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound.

Gas Chromatography (GC) with Derivatization

This protocol describes a typical GC-MS method for the analysis of this compound after derivatization to its methyl ester.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Derivatization:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Add 1 mL of a 10% solution of sulfuric acid in methanol.

    • Cap the vial and heat at 60°C for 30 minutes.

    • After cooling, add 1 mL of a saturated sodium bicarbonate solution to neutralize the excess acid.

    • Extract the methyl 2-bromovalerate with 1 mL of a suitable organic solvent (e.g., dichloromethane).

    • Use the organic layer for GC-MS analysis.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the analysis of this compound.

  • Instrumentation: HPLC system with a UV or RI detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable diluent (e.g., a mixture of mobile phase A and B) to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient should be developed to ensure separation from impurities. A starting point could be a linear gradient from 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (if UV detection is used).

Titrimetry

This protocol describes a simple acid-base titration for determining the bulk purity of this compound.[1][2]

  • Instrumentation: Burette, pH meter or visual indicator.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Phenolphthalein indicator (if using visual endpoint detection).

  • Procedure:

    • Accurately weigh approximately 200 mg of the this compound sample into a flask.

    • Dissolve the sample in a suitable solvent (e.g., 50 mL of ethanol/water mixture).

    • Add a few drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M NaOH solution until a persistent pink color is observed (or until the equivalence point is reached if using a pH meter).

    • Record the volume of NaOH solution used.

  • Calculation:

    • Purity (%) = (V × M × MW) / (W × 1000) × 100

      • V = Volume of NaOH solution in mL

      • M = Molarity of NaOH solution

      • MW = Molecular weight of this compound (181.03 g/mol )

      • W = Weight of the sample in mg

Quantitative NMR (qNMR)

This protocol provides a general guideline for determining the absolute purity of this compound using qNMR.[3][4]

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Accurately weigh a specific amount of the this compound sample into the same NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = mass

        • P_std = Purity of the internal standard

Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for this compound purity determination based on the specific analytical needs.

MethodSelectionWorkflow Start Define Analytical Requirement PurityLevel Required Purity Level? Start->PurityLevel TraceAnalysis Trace Impurity Analysis? PurityLevel->TraceAnalysis High Purity / Impurity Profiling Titrimetry Titrimetry PurityLevel->Titrimetry Bulk Purity (>98%) StructuralInfo Structural Information Needed? TraceAnalysis->StructuralInfo Yes HPLC_GC HPLC or GC TraceAnalysis->HPLC_GC No qNMR Quantitative NMR (qNMR) StructuralInfo->qNMR Yes GC_MS_HPLC_MS GC-MS or HPLC-MS StructuralInfo->GC_MS_HPLC_MS No

Caption: Workflow for selecting an analytical method for this compound purity.

Conclusion

The choice of the analytical method for determining this compound purity is a critical decision that should be based on the specific requirements of the analysis. For routine, high-concentration purity assessments, Titrimetry offers a simple and cost-effective solution. When higher sensitivity and the ability to separate impurities are necessary, HPLC and GC are the methods of choice, with the latter often requiring derivatization. For absolute purity determination and structural confirmation without the need for a specific reference standard of the analyte, qNMR is a powerful, albeit less sensitive, technique. For comprehensive impurity profiling, hyphenated techniques such as GC-MS or HPLC-MS are indispensable. A combination of these methods is often employed for a complete and reliable assessment of this compound purity in research and development settings.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Bromovaleric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the potential biological activities of 2-Bromovaleric acid derivatives. Due to a notable scarcity of direct experimental data on these specific compounds, this guide establishes a predictive framework based on the activities of structurally similar short-chain fatty acids and halogenated compounds. All quantitative data presented is hypothetical and serves as a benchmark for future experimental validation.

This guide details standardized experimental protocols for assessing anticancer, antimicrobial, and enzyme inhibitory activities. Furthermore, it visualizes key signaling pathways potentially modulated by these derivatives and outlines a logical workflow for their biological screening.

Comparative Biological Activity of this compound Derivatives (Hypothetical Data)

The following table summarizes the projected biological activities of various this compound derivatives against a panel of cancer cell lines, microbial strains, and enzymes. These values are extrapolated from existing data on analogous compounds and are intended to guide initial screening efforts.

DerivativeChemical StructureAnticancer Activity (IC50, µM)Antimicrobial Activity (MIC, µg/mL)Enzyme Inhibition (IC50, µM)
MCF-7 (Breast) A549 (Lung) S. aureus
Methyl 2-bromovalerate CH₃(CH₂)₂CH(Br)COOCH₃7590>256
Ethyl 2-bromovalerate CH₃(CH₂)₂CH(Br)COOCH₂CH₃8095>256
This compound amide CH₃(CH₂)₂CH(Br)CONH₂5065128
N-Phenyl-2-bromovaleramide CH₃(CH₂)₂CH(Br)CONH(C₆H₅)354564
2-Bromo-N'-(4-chlorophenyl)valerohydrazide CH₃(CH₂)₂CH(Br)CONHNH(C₆H₄Cl)202832

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below. These protocols are standardized and can be adapted for the evaluation of this compound derivatives.

In Vitro Cytotoxicity Screening: MTT Assay

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (this compound derivatives)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.[1][2][3][4]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[5][6][7][8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5][6][7][8][9]

Enzyme Inhibition Assay: Cyclooxygenase-2 (COX-2)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[10][11][12][13][14]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection kit

  • Assay buffer

  • Test compounds

  • 96-well plates

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader to determine the rate of prostaglandin production.

  • Calculate the percentage of enzyme inhibition and determine the IC50 values.[10][11][12][13][14]

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that are often implicated in cancer and inflammation and represent potential targets for this compound derivatives.

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex Stimuli->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation NFkB_in_nucleus NF-κB Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) DNA DNA NFkB_in_nucleus->DNA Binding DNA->Gene_Expression

Caption: The NF-κB signaling pathway, a key regulator of inflammation and cell survival.[15][16][17][18][19]

Wnt_Signaling_Pathway cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Activation Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation Nucleus Nucleus beta_catenin->Nucleus Accumulation & Translocation beta_catenin_in_nucleus β-catenin TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation beta_catenin_in_nucleus->TCF_LEF Binding

Caption: The canonical Wnt/β-catenin signaling pathway, crucial for cell fate and proliferation.[20][21][22][23][24]

Experimental Workflow Diagram

The following diagram outlines a general workflow for the synthesis and biological screening of novel this compound derivatives.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Anticancer Anticancer Assays (MTT, etc.) Primary_Screening->Anticancer Antimicrobial Antimicrobial Assays (Broth Microdilution) Primary_Screening->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (COX-2, Lipoxygenase) Primary_Screening->Enzyme_Inhibition Hit_Identification Hit Identification (Active Compounds) Anticancer->Hit_Identification Antimicrobial->Hit_Identification Enzyme_Inhibition->Hit_Identification Secondary_Screening Secondary Screening Hit_Identification->Secondary_Screening Dose_Response Dose-Response Studies (IC50/MIC Determination) Secondary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization Mechanism_of_Action->Lead_Optimization SAR Structure-Activity Relationship (SAR) Studies Lead_Optimization->SAR In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo

Caption: A general workflow for the screening of novel this compound derivatives.

References

A Comparative Analysis of Brominating Agents for the α-Bromination of Valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of aliphatic carboxylic acids is a critical step in the synthesis of complex molecules. The α-bromination of valeric acid, in particular, yields a versatile intermediate, 2-bromovaleric acid, which is a building block for various pharmaceutical and fine chemical applications. The choice of brominating agent is paramount to the success of this transformation, influencing yield, purity, and scalability. This guide provides an objective comparison of the two primary methods for the α-bromination of valeric acid: the Hell-Volhard-Zelinsky (HVZ) reaction and N-Bromosuccinimide (NBS)-mediated bromination.

This comparison is supported by experimental data adapted from studies on homologous aliphatic carboxylic acids, providing a clear overview of each method's performance. Detailed experimental protocols are also included to facilitate practical application.

At a Glance: Key Brominating Agents and Their Characteristics

The selection of a suitable brominating agent hinges on factors such as the desired reaction conditions, safety considerations, and the scale of the synthesis. Below is a summary of the key characteristics of the two main approaches.

Brominating Agent/MethodProduct TypeKey ReagentsTypical ConditionsAdvantagesDisadvantages
Hell-Volhard-Zelinsky (HVZ) Reaction α-Bromo Acyl Halide (hydrolyzes to α-Bromo Carboxylic Acid)Br₂, PBr₃ (or red P)High temperatures, neat or in a high-boiling solvent, long reaction timesWell-established, reliable for α-bromination[1][2]Harsh conditions, potential for side reactions, use of corrosive and hazardous reagents[3]
N-Bromosuccinimide (NBS) α-Bromo Carboxylic Acid/Acyl HalideNBS, HBr (catalytic)Milder than HVZ, often in CCl₄ or other inert solvents[3]Easier to handle than Br₂, milder conditions, good for acid chlorides[3][4]Can be less reactive for some carboxylic acids directly, may require an initiator for radical pathways[3]

Quantitative Performance Comparison

While direct comparative studies on valeric acid are limited, data from the bromination of hexanoic acid, a close structural analog, provides valuable insights into the expected performance of each method.

MethodSubstrateProductReported YieldReaction ConditionsReference
Hell-Volhard-ZelinskyHexanoic Acid2-Bromohexanoic Acid~80-90%Reflux with Br₂ and PBr₃[General Literature]
N-BromosuccinimideHexanoyl Chloride2-Bromohexanoyl ChlorideHigh-yieldingReflux with NBS and HBr (cat.) in CCl₄[3][5]

Note: The data presented is compiled from various sources and is intended to provide a general performance overview. Yields can vary based on specific reaction conditions and purification methods.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and the general experimental approach, the following diagrams are provided.

HVZ_Mechanism Valeric_Acid Valeric Acid Acyl_Bromide Valeroyl Bromide Valeric_Acid->Acyl_Bromide PBr₃ Enol Enol Intermediate Acyl_Bromide->Enol Tautomerization Alpha_Bromo_Acyl_Bromide 2-Bromovaleroyl Bromide Enol->Alpha_Bromo_Acyl_Bromide Br₂ Alpha_Bromo_Acid This compound Alpha_Bromo_Acyl_Bromide->Alpha_Bromo_Acid H₂O (Hydrolysis)

Figure 1: Mechanism of the Hell-Volhard-Zelinsky Reaction.

NBS_Workflow Start Start: Valeric Acid To_Acyl_Chloride Convert to Valeroyl Chloride (e.g., with SOCl₂) Start->To_Acyl_Chloride Reaction_Vessel Reaction Vessel (Valeroyl Chloride, NBS, HBr (cat.), CCl₄) To_Acyl_Chloride->Reaction_Vessel Reflux Reflux Reaction_Vessel->Reflux Workup Aqueous Workup Reflux->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Product: this compound Purification->Product

Figure 2: General workflow for NBS-mediated α-bromination.

Experimental Protocols

The following are detailed experimental protocols for the α-bromination of valeric acid using both the Hell-Volhard-Zelinsky reaction and N-Bromosuccinimide.

Protocol 1: α-Bromination of Valeric Acid via the Hell-Volhard-Zelinsky Reaction

Materials:

  • Valeric acid

  • Red phosphorus

  • Bromine

  • Water

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the valeric acid.

  • Add a catalytic amount of red phosphorus.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux. The reflux is continued until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the mixture to hydrolyze the intermediate acyl bromide and to quench any excess bromine.

  • The this compound can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) and purified by distillation under reduced pressure.

Protocol 2: α-Bromination of Valeric Acid using N-Bromosuccinimide

This method typically proceeds via the corresponding acyl halide for better reactivity.[3]

Part A: Preparation of Valeroyl Chloride

Materials:

  • Valeric acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask, reflux condenser, distillation apparatus

Procedure:

  • In a round-bottom flask, place the valeric acid.

  • Slowly add thionyl chloride (approximately 1.2 equivalents).

  • Heat the mixture to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas has stopped.

  • Distill the crude product to obtain pure valeroyl chloride.

Part B: α-Bromination of Valeroyl Chloride

Materials:

  • Valeroyl chloride

  • N-Bromosuccinimide (NBS)

  • Hydrogen bromide (HBr) in acetic acid (catalytic amount)

  • Carbon tetrachloride (CCl₄)

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • To a solution of valeroyl chloride in carbon tetrachloride in a round-bottom flask, add N-bromosuccinimide.

  • Add a catalytic amount of HBr in acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • The solvent is removed under reduced pressure. The resulting 2-bromovaleroyl chloride can be hydrolyzed with water to yield this compound, which can then be purified by distillation.

Concluding Remarks

The choice between the Hell-Volhard-Zelinsky reaction and N-Bromosuccinimide for the α-bromination of valeric acid is a trade-off between tradition and convenience. The HVZ reaction is a robust and well-documented method that provides reliable yields, though its harsh conditions and the use of hazardous reagents are significant drawbacks.[3] N-Bromosuccinimide offers a milder and safer alternative, especially when starting from the acyl chloride.[3] For researchers prioritizing milder conditions and ease of handling, the NBS method is preferable. However, for its directness and historical reliability, the HVZ reaction remains a valuable tool in the synthetic chemist's arsenal. The selection should be made based on the specific requirements of the synthesis, available equipment, and safety considerations.

References

A Comparative Guide to the Synthesis of 2-Bromovaleric Acid: The Classic Hell-Volhard-Zelinsky Route vs. a Modern N-Bromosuccinimide Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of halogenated organic compounds is a fundamental process for creating versatile intermediates. 2-Bromovaleric acid, a key building block, can be synthesized through various methods, each with distinct advantages and disadvantages. This guide provides an objective comparison between the traditional Hell-Volhard-Zelinsky (HVZ) reaction and a newer, alternative route utilizing N-Bromosuccinimide (NBS), supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Routes

The selection of a synthetic route for this compound hinges on factors such as yield, reaction conditions, safety, and ease of handling reagents. The following table summarizes the key performance indicators for the classic Hell-Volhard-Zelinsky reaction and the alternative N-Bromosuccinimide method.

Performance MetricTraditional Route: Hell-Volhard-Zelinsky (HVZ) ReactionAlternative Route: N-Bromosuccinimide (NBS) Method
Key Reagents Valeric acid, Bromine (Br₂), Phosphorus Trichloride (PCl₃) or Red PhosphorusValeric acid, N-Bromosuccinimide (NBS), Sulfuric Acid (catalyst)
Reported Yield 91%[1]Not widely reported for this compound, but generally high for α-bromination of other carboxylic acids.
Reaction Time Approximately 4.5 hours of heating[1]Potentially shorter and at lower temperatures.
Reaction Conditions Harsh, requires heating and handling of highly corrosive and toxic liquid bromine and phosphorus reagents.Milder conditions, often at or slightly above room temperature.
Safety & Handling Br₂ and PCl₃ are highly toxic, corrosive, and require specialized handling procedures.NBS is a solid, making it significantly easier and safer to handle than liquid bromine.
Byproducts Phosphorous acids and hydrogen bromide.Succinimide, which is generally less hazardous.

The Traditional Approach: The Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky reaction, first reported in the 1880s, is the conventional and most established method for the α-bromination of carboxylic acids. The reaction proceeds by first converting the carboxylic acid to an acyl bromide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine at the α-carbon. Subsequent hydrolysis yields the α-bromo carboxylic acid.[2][3]

Experimental Workflow: Hell-Volhard-Zelinsky Reaction

HVZ_Workflow cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up & Purification Start Valeric Acid + PCl₃ (cat.) Add_Br2 Add Bromine (Br₂) dropwise Start->Add_Br2 Formation of Valeryl Bromide Heat Heat mixture (e.g., 4.5 hours) Add_Br2->Heat α-bromination of enol intermediate Hydrolysis Hydrolysis (Quench with water) Heat->Hydrolysis Extraction Extraction with organic solvent Hydrolysis->Extraction Purification Purification (e.g., distillation) Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the Hell-Volhard-Zelinsky synthesis.
Experimental Protocol: Hell-Volhard-Zelinsky Reaction

To a flask containing valeric acid, a catalytic amount of phosphorus trichloride is added. The mixture is then heated, and bromine is added dropwise over a period of time. The reaction mixture is maintained at an elevated temperature for approximately 4.5 hours.[1] After cooling, the reaction is carefully quenched with water to hydrolyze the intermediate acyl bromide. The product, this compound, is then isolated through extraction with a suitable organic solvent, followed by purification, typically by distillation under reduced pressure.

A Modern Alternative: N-Bromosuccinimide (NBS) Synthesis

A more contemporary approach to the α-bromination of carboxylic acids involves the use of N-Bromosuccinimide (NBS). NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂.[4][5] The reaction is typically catalyzed by a strong acid, such as sulfuric acid, which facilitates the formation of the enol intermediate necessary for bromination. This method is noted for its milder reaction conditions and improved safety profile.

Experimental Workflow: N-Bromosuccinimide (NBS) Synthesis

NBS_Workflow cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up & Purification Start Valeric Acid + Sulfuric Acid (cat.) in solvent Add_NBS Add N-Bromosuccinimide (NBS) Start->Add_NBS Stir Stir at room or slightly elevated temperature Add_NBS->Stir Electrophilic bromination Quench Quench reaction Stir->Quench Extraction Extraction and washing Quench->Extraction Purification Purification (e.g., chromatography or distillation) Extraction->Purification Product This compound Purification->Product

References

Quantitative Analysis of 2-Bromovaleric Acid: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the assay of 2-Bromovaleric acid, a key chemical intermediate. We present a detailed experimental protocol for qNMR and compare its performance with established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

At a Glance: Method Comparison

Quantitative NMR (qNMR) offers a primary analytical method for the direct quantification of substances without the need for identical reference standards.[1][2] Its accuracy is derived from the direct proportionality between the NMR signal integral and the number of nuclei.[3] In contrast, chromatographic methods like HPLC and GC are comparative techniques that rely on calibration against a reference standard of the analyte. While widely used, these methods can be influenced by factors such as detector response and the purity of the reference material.

The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the quantitative analysis of this compound. The data presented for HPLC and GC are typical values observed for the analysis of similar small organic acids and may require method-specific validation for this compound.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct, primary ratio method based on nuclear properties.Comparative separation based on polarity.Comparative separation based on volatility and boiling point.
Reference Standard Requires a certified internal standard of a different compound.Requires a certified reference standard of this compound.Requires a certified reference standard of this compound.
Accuracy High (typically <1% error)[2]High (method dependent)High (method dependent)
Precision (RSD) High (<1%)[2]High (<2%)High (<2%)
Sample Preparation Simple dissolution.Can require derivatization for UV detection, mobile phase preparation.Often requires derivatization to improve volatility.
Analysis Time Fast (minutes per sample).Moderate (can be longer with complex gradients).Moderate to long (temperature programming).
Selectivity Excellent (high-resolution spectra).Good to excellent (dependent on column and mobile phase).Excellent (high-resolution capillary columns).
Universality Universal detector for soluble compounds with NMR active nuclei.Dependent on chromophore for UV detection.Applicable to volatile and semi-volatile compounds.

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy of this compound

This protocol outlines the determination of this compound purity using an internal standard method.

1. Materials and Equipment:

  • This compound sample

  • Internal Standard (IS): Maleic acid (certified reference material)

  • Deuterated Solvent: Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD)

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Analytical balance (accurate to 0.01 mg)

  • Volumetric flasks and pipettes

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial. The molar ratio of analyte to internal standard should ideally be between 0.5 and 2.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent (D₂O).

  • Vortex the vial until both the sample and the internal standard are fully dissolved.

  • Transfer the solution to a clean NMR tube.

3. NMR Data Acquisition:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds for quantitative accuracy).

  • Number of Scans (ns): 8 to 16, sufficient to achieve a signal-to-noise ratio >150 for the signals to be integrated.

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): A range that encompasses all signals of interest (e.g., 0-12 ppm).

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signal of the α-proton of this compound (a triplet around 4.2 ppm) and the singlet of the two olefinic protons of Maleic acid (around 6.3 ppm).

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Alternative Method: High-Performance Liquid Chromatography (HPLC)

For compounds like this compound that lack a strong UV chromophore, HPLC analysis often requires derivatization to enhance detection by UV-Vis. A common approach involves esterification to introduce a chromophore.

1. Sample Preparation (with derivatization):

  • Prepare a standard solution of this compound of known concentration.

  • Prepare the sample solution.

  • To an aliquot of each solution, add a derivatizing agent (e.g., a phenacyl bromide derivative) and a catalyst.

  • Heat the mixture to complete the reaction.

  • Dilute the derivatized solutions to a suitable concentration with the mobile phase.

2. HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Quantification:

  • Construct a calibration curve using the derivatized standards.

  • Determine the concentration of the derivatized sample from the calibration curve.

Alternative Method: Gas Chromatography (GC)

GC analysis of carboxylic acids typically requires derivatization to increase their volatility. Silylation is a common derivatization technique.

1. Sample Preparation (with derivatization):

  • Prepare a standard solution of this compound of known concentration.

  • Prepare the sample solution.

  • Evaporate the solvent from an aliquot of each solution.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried residue.

  • Heat the mixture to ensure complete derivatization.

  • Inject the derivatized solution into the GC.

2. GC Conditions (Example):

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 80 °C), then ramp to a higher temperature (e.g., 280 °C).

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

3. Quantification:

  • Use an internal standard method or an external standard calibration curve for quantification.

Visualizing the Workflow

To illustrate the logical flow of the qNMR assay, the following diagram outlines the key steps from sample preparation to the final purity calculation.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh this compound weigh_is Weigh Internal Standard (e.g., Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity integration->calculation result Final Purity Result calculation->result

Caption: Experimental workflow for the qNMR assay of this compound.

Conclusion

Quantitative NMR stands out as a powerful, direct, and highly accurate method for the assay of this compound. Its simple sample preparation and the ability to quantify without a specific reference standard for the analyte make it an efficient and valuable tool in research and development. While HPLC and GC are robust and widely accepted techniques, they often necessitate derivatization for this particular analyte, adding complexity to the workflow. The choice of analytical method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the need for a primary versus a comparative technique. For applications demanding high accuracy and direct measurement, qNMR presents a compelling option.

References

Efficacy of 2-Bromovaleric Acid as an Intermediate for Fluvalinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic routes to the pyrethroid insecticide fluvalinate, with a particular focus on the efficacy of 2-bromovaleric acid as a key intermediate. For comparative purposes, an alternative enzymatic synthesis route for the stereoisomer tau-fluvalinate is also detailed. This analysis is supported by experimental data and detailed methodologies to assist researchers in evaluating and selecting optimal synthetic strategies.

Overview of Fluvalinate Synthesis

Fluvalinate is a widely used acaricide and insecticide for the control of Varroa mites in honeybee colonies and other agricultural pests. Its synthesis can be approached through various pathways. A common industrial method involves the use of an α-bromo aliphatic acid, such as this compound or its close analog 2-bromo-3-methylbutyric acid, to construct the N-substituted valine core of the molecule. An alternative, more recent approach, particularly for the synthesis of the more active stereoisomer, tau-fluvalinate, employs enzymatic catalysis to achieve high stereoselectivity, avoiding the use of brominated intermediates.

Comparative Analysis of Synthetic Routes

This guide compares two primary synthetic strategies:

  • Route A: Synthesis of Racemic Fluvalinate via a 2-Bromoaliphatic Acid Intermediate. This traditional chemical synthesis pathway leads to the formation of racemic fluvalinate, a mixture of four stereoisomers.

  • Route B: Enzymatic Synthesis of Tau-Fluvalinate. This modern biocatalytic approach is designed to produce a specific, more active diastereomeric pair of fluvalinate, known as tau-fluvalinate.

The following sections provide a detailed breakdown of each route, including experimental protocols and a summary of key performance indicators.

Route A: Synthesis of Racemic Fluvalinate via 2-Bromoaliphatic Acid Intermediate

Experimental Protocol

Step 1: Synthesis of N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valine

  • Reactants: 2-bromo-3-methylbutyric acid and 2-chloro-4-(trifluoromethyl)aniline.

  • Procedure: A reaction mixture of 2-bromo-3-methylbutyric acid and 2-chloro-4-(trifluoromethyl)aniline is heated, typically in the presence of a base to neutralize the hydrobromic acid formed during the reaction. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is isolated and purified by crystallization or chromatography.

Step 2: Esterification to Fluvalinate

  • Reactants: N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valine and cyano-(3-phenoxyphenyl)methanol.

  • Procedure: The N-substituted valine derivative from Step 1 is esterified with cyano-(3-phenoxyphenyl)methanol. This reaction is typically carried out in the presence of a coupling agent, such as a carbodiimide (e.g., DCC), or by converting the carboxylic acid to an acid chloride followed by reaction with the alcohol. The final product, racemic fluvalinate, is then purified using standard techniques like column chromatography.

Data Presentation
ParameterValue/RangeCitation
Intermediate 2-bromo-3-methylbutyric acid[1]
Overall Yield Data not explicitly available in reviewed literature
Product Purity Data not explicitly available in reviewed literature
Stereochemistry Racemic mixture of four stereoisomers[2][3]

Logical Workflow for Route A

G cluster_0 Step 1: Formation of Valine Derivative cluster_1 Step 2: Esterification 2-bromo-3-methylbutyric acid 2-bromo-3-methylbutyric acid N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valine N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valine 2-bromo-3-methylbutyric acid->N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valine Nucleophilic Substitution 2-chloro-4-(trifluoromethyl)aniline 2-chloro-4-(trifluoromethyl)aniline 2-chloro-4-(trifluoromethyl)aniline->N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valine Fluvalinate (racemic) Fluvalinate (racemic) N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valine->Fluvalinate (racemic) Esterification cyano-(3-phenoxyphenyl)methanol cyano-(3-phenoxyphenyl)methanol cyano-(3-phenoxyphenyl)methanol->Fluvalinate (racemic) G cluster_0 Step 1: Enzymatic Resolution cluster_1 Step 2: Condensation S-cyanohydrin acetate S-cyanohydrin acetate S-cyanohydrin S-cyanohydrin S-cyanohydrin acetate->S-cyanohydrin Hydrolysis Lipase Lipase Lipase->S-cyanohydrin Tau-fluvalinate Tau-fluvalinate S-cyanohydrin->Tau-fluvalinate Esterification (DCC) R-chrysanthemic acid R-chrysanthemic acid R-chrysanthemic acid->Tau-fluvalinate

References

A Comparative Guide to Hypnotic Sedative Intermediates: 2-Bromovaleric Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of hypnotic sedatives, particularly those derived from valeric acid, the choice of intermediate is a critical determinant of reaction efficiency, product purity, and overall cost-effectiveness. This guide provides an objective comparison of 2-Bromovaleric acid with other halogenated valeric acid intermediates, supported by established chemical principles. While direct comparative experimental studies are scarce in publicly available literature, this analysis leverages fundamental concepts of organic chemistry to evaluate their performance in the synthesis of sedative-hypnotics like valnoctamide.

Executive Summary

This compound serves as a key intermediate in the synthesis of certain hypnotic sedatives. Its reactivity in nucleophilic substitution reactions is central to the formation of the final amide product. This guide compares this compound with its chloro- and iodo- analogs, focusing on their reactivity, potential yield, and practical considerations in a laboratory setting. The primary route of synthesis involves the conversion of the 2-haloacid to its corresponding amide, a reaction governed by the principles of nucleophilic acyl substitution.

Comparison of 2-Halovaleric Acid Intermediates

The primary distinction in the performance of 2-chloro-, 2-bromo-, and 2-iodovaleric acid as intermediates lies in the nature of the halogen atom, which acts as a leaving group during the amidation step. The reactivity of these compounds in nucleophilic substitution reactions generally follows the order of leaving group ability: I⁻ > Br⁻ > Cl⁻. This is because iodide is the weakest base and the most polarizable of the three, making it the best leaving group.

IntermediateRelative ReactivityPotential AdvantagesPotential Disadvantages
2-Chlorovaleric acid LowestLower cost, readily available.Slower reaction rates may require harsher conditions, potentially leading to side products and lower yields.
This compound IntermediateGood balance of reactivity and stability. Generally provides good yields under moderate conditions.Higher cost than the chloro-analog. Can be lachrymatory.
2-Iodovaleric acid HighestHighest reactivity, allowing for milder reaction conditions and potentially faster reaction times.Highest cost, may be less stable, and potentially more prone to side reactions if not handled carefully.

Note: The data in this table is based on established principles of chemical reactivity for nucleophilic substitution reactions. Specific yields can vary significantly based on reaction conditions.

Experimental Protocols

The synthesis of a hypnotic sedative such as valnoctamide from 2-halovaleric acids typically involves two key stages: the halogenation of valeric acid and the subsequent amidation.

Protocol 1: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

This reaction introduces a bromine atom at the alpha-position of the carboxylic acid.

Materials:

  • Valeric acid

  • Red phosphorus (catalytic amount)

  • Bromine

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place valeric acid and a catalytic amount of red phosphorus.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and should be controlled by cooling the flask in an ice bath.

  • After the addition is complete, heat the mixture under reflux until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture and slowly add water to hydrolyze the acyl bromide intermediate.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain crude this compound, which can be further purified by distillation.

Protocol 2: Synthesis of Valnoctamide from this compound

This protocol describes the amidation of this compound.

Materials:

  • This compound

  • Thionyl chloride

  • Ammonia (aqueous or gaseous)

  • Anhydrous diethyl ether

  • Sodium bicarbonate solution

Procedure:

  • Convert this compound to its more reactive acid chloride by reacting it with thionyl chloride. This is typically done in an inert solvent under reflux.

  • After removing the excess thionyl chloride, dissolve the resulting 2-bromovaleryl chloride in an anhydrous solvent like diethyl ether.

  • Slowly add a concentrated solution of ammonia while stirring vigorously in an ice bath.

  • After the reaction is complete, wash the organic layer with a dilute sodium bicarbonate solution and then with water.

  • Dry the organic layer over a suitable drying agent and remove the solvent to yield crude valnoctamide.

  • The product can be purified by recrystallization or column chromatography.

Mechanism of Action: GABAergic Modulation

Many hypnotic sedatives, including those derived from valeric acid, are believed to exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) system in the central nervous system. GABA is the primary inhibitory neurotransmitter, and enhancing its signaling leads to a decrease in neuronal excitability, resulting in sedative and hypnotic effects.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging GABA_R GABAA Receptor Vesicle->GABA_R Release into Synaptic Cleft Chloride_Channel Cl- Channel (Open) GABA_R->Chloride_Channel Activation Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Sedative Valeric Acid-Derived Sedative (e.g., Valnoctamide) Sedative->GABA_R Positive Allosteric Modulation Synthesis_Workflow Start Valeric Acid Halogenation α-Halogenation (e.g., Hell-Volhard-Zelinsky) Start->Halogenation Intermediate 2-Halovaleric Acid (Br, Cl, or I) Halogenation->Intermediate Activation Activation (e.g., with Thionyl Chloride) Intermediate->Activation AcylHalide 2-Halo Acyl Halide Activation->AcylHalide Amidation Amidation (with Ammonia) AcylHalide->Amidation CrudeProduct Crude Hypnotic Sedative (e.g., Valnoctamide) Amidation->CrudeProduct Purification Purification (Recrystallization or Chromatography) CrudeProduct->Purification FinalProduct Pure Hypnotic Sedative Purification->FinalProduct Analysis Analysis (NMR, MS, etc.) FinalProduct->Analysis

Safety Operating Guide

Proper Disposal of 2-Bromovaleric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Bromovaleric acid is classified as a hazardous waste and must be disposed of following specific protocols for halogenated organic compounds. Under no circumstances should it be disposed of down the drain or in regular trash.

This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental compliance.

I. Immediate Safety and Hazard Profile

This compound is a corrosive and toxic substance that requires careful handling.[1][2] It can cause severe skin burns and eye damage.[1][3] Ingestion is harmful.[1] Always consult the Safety Data Sheet (SDS) before working with this chemical.

Key Hazard Information:

Hazard ClassificationDescriptionPrimary References
Acute Oral Toxicity Harmful if swallowed.[1]Category 4[1]
Skin Corrosion/Irritation Causes severe skin burns.[1]Category 1B[1][2]
Serious Eye Damage/Irritation Causes serious eye damage.[1]Category 1[1][2]
UN Number UN2922 or UN3265[1][4]
Hazard Class 8 (Corrosive)[1][4]
Subsidiary Hazard Class 6.1 (Toxic)[1]

II. Personal Protective Equipment (PPE)

When handling this compound, including during disposal preparation, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use appropriate chemical-resistant gloves.[2][3]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if there is a risk of inhalation.[1][2]

III. Disposal Protocol

The proper disposal of this compound involves its segregation as a halogenated organic waste. These wastes are typically incinerated at a regulated hazardous waste facility.[5]

Step-by-Step Disposal Procedure:

  • Segregation:

    • This compound is a halogenated organic compound due to the presence of bromine.[5]

    • It must be collected in a designated, properly labeled waste container for halogenated organic waste .[5][6] These containers are often color-coded (e.g., green-labeled carboys) to distinguish them from other waste streams.[5]

    • Do NOT mix this compound with non-halogenated organic solvents, as this can complicate the disposal process and increase costs.[7]

    • Do NOT mix with incompatible materials such as strong bases or strong oxidizing agents.[1][3]

  • Container Management:

    • Use a container that is compatible with the chemical. Glass containers are generally preferred for chemical waste.[8] Do not use metal containers for corrosive substances.[9]

    • The waste container must be kept tightly closed except when adding waste.[10][11]

    • Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Toxic").[11]

    • Store the waste container in a designated satellite accumulation area within the laboratory.[12]

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or an acid binder.[1]

    • Collect the spilled material and absorbent into a suitable, closed container for disposal as hazardous waste.[1]

    • Do not allow the chemical to enter the environment or drains.[1]

  • Waste Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[12]

    • Follow your institution's specific procedures for requesting a hazardous waste collection.

IV. Experimental Protocol: Neutralization (Not Recommended for Disposal)

While acids can sometimes be neutralized before disposal, this is not recommended for this compound due to its halogenated nature and other associated hazards. The standard and safest disposal method is collection and incineration by a licensed hazardous waste management company. Neutralization does not remove the halogenated organic component, which requires specialized disposal.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G This compound Disposal Workflow start Start: Have this compound Waste identify_waste Identify Waste Type start->identify_waste is_halogenated Is it a halogenated organic compound? identify_waste->is_halogenated collect_waste Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->collect_waste Yes do_not_dispose Incorrect Disposal (Drain or Trash) is_halogenated->do_not_dispose No (Incorrect Identification) label_container Label container with: 'Hazardous Waste' 'this compound' 'Corrosive, Toxic' collect_waste->label_container store_waste Store in a designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for the handling and disposal of 2-Bromovaleric acid, a corrosive chemical that demands meticulous safety protocols. Adherence to these procedures is essential to ensure the well-being of all laboratory professionals and to maintain a safe research environment.

Hazard Overview

This compound is classified as a hazardous substance that can cause severe skin burns and eye damage and is harmful if swallowed[1][2]. Proper personal protective equipment (PPE) and handling procedures are mandatory to mitigate these risks.

Personal Protective Equipment (PPE) Protocol

The following table summarizes the required PPE for handling this compound. This equipment must be worn at all times when working with the compound.

Body PartRequired PPESpecifications and Standards
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes[3][4].
Hands Chemical-Resistant GlovesSelect gloves specifically resistant to acids. Double gloving is recommended for enhanced protection[4].
Body Chemical-Resistant Lab Coat or ApronA lab coat or apron made of a material resistant to chemical splashes is required to protect clothing and skin[4][5].
Respiratory NIOSH-Approved RespiratorTo be used in areas with inadequate ventilation or when there is a potential for aerosol generation[3][6].
Feet Closed-Toe ShoesTo protect against spills[5].

Operational Plan: From Handling to Disposal

This step-by-step guide outlines the complete workflow for safely managing this compound within the laboratory.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors[4].

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested[4][5].

  • Spill Kit: A spill kit containing an acid neutralizer (such as sodium bicarbonate), absorbent materials, and appropriate waste disposal bags must be available in the immediate work area.

2. Handling Procedure:

  • Donning PPE: Before handling the chemical, put on all required PPE as detailed in the table above.

  • Transporting: When moving the chemical, use a secondary container to prevent spills.

  • Dispensing: Use a graduated cylinder or funnel for transferring the acid to avoid splashes. Never pour directly from the primary container into a reaction vessel[4].

  • Avoiding Contact: Take extreme care to prevent contact with skin and eyes. Do not eat, drink, or smoke in the handling area[1][5].

3. Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, are to be considered hazardous waste.

  • Neutralization: For small spills, cautiously neutralize the acid with a weak base like sodium bicarbonate until the pH is between 6 and 8[6][7].

  • Containerization: Collect all hazardous waste in a designated, properly labeled, and sealed container.

  • Waste Removal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor[1][6]. Do not pour this compound down the drain.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill prep_emergency Verify Emergency Equipment prep_spill->prep_emergency handle_transport Transport in Secondary Container prep_emergency->handle_transport handle_dispense Dispense Carefully handle_transport->handle_dispense handle_avoid Avoid Contact handle_dispense->handle_avoid disp_segregate Segregate Waste handle_avoid->disp_segregate disp_neutralize Neutralize Spills disp_segregate->disp_neutralize disp_container Collect in Labeled Container disp_neutralize->disp_container disp_remove Dispose via EHS disp_container->disp_remove

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.